XMU-MP-9
Description
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Properties
Molecular Formula |
C19H13ClFN3OS |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-indazol-3-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C19H13ClFN3OS/c20-14-5-3-6-15(21)13(14)9-22-19(25)11-8-17(26-10-11)18-12-4-1-2-7-16(12)23-24-18/h1-8,10H,9H2,(H,22,25)(H,23,24) |
InChI Key |
YDCYIWXSUZHJCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CC(=CS3)C(=O)NCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
XMU-MP-9: A Technical Guide to its Mechanism of Action in K-Ras Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oncogenic mutations in the K-Ras protein are prevalent in a significant percentage of human cancers, yet K-Ras has long been considered an "undruggable" target.[1][2][3] The small-molecule degrader, XMU-MP-9, represents a novel therapeutic strategy by hijacking the cell's natural protein disposal machinery to eliminate mutant K-Ras. This technical guide provides an in-depth examination of the mechanism of action of this compound, focusing on its role in inducing the degradation of various K-Ras mutants. It details the molecular interactions, signaling pathways, and experimental validation of this promising anti-cancer compound.
Introduction: The Challenge of Targeting K-Ras
The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signaling pathways controlling cell proliferation, differentiation, and survival.[4] Mutations in K-Ras, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor development.[4] For decades, the smooth surface of the K-Ras protein, lacking deep hydrophobic pockets, has made the development of effective small-molecule inhibitors a formidable challenge.[3] The emergence of targeted protein degradation (TPD) strategies, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, offers a new avenue to address this challenge by inducing the degradation of the target protein rather than inhibiting its function.[5][6]
Discovery and Overview of this compound
This compound was identified through a screening of compounds for their ability to preferentially inhibit the proliferation of cells dependent on oncogenic K-Ras.[1] It is a bifunctional small molecule that acts as a "molecular glue" to induce the degradation of various K-Ras mutants.[2][3] Unlike many targeted therapies that are specific to a single mutation (e.g., G12C inhibitors), this compound has demonstrated efficacy against a broader range of K-Ras mutations, including G12V, G12D, G12S, G13D, and Q61H.[1]
Core Mechanism of Action: Hijacking the Nedd4-1 E3 Ligase
The central mechanism of this compound involves the recruitment of the E3 ubiquitin ligase Nedd4-1 to oncogenic K-Ras mutants.[1] While Nedd4-1 is a natural E3 ligase for wild-type Ras proteins, oncogenic mutations render K-Ras resistant to Nedd4-1-mediated ubiquitination and subsequent degradation.[1] this compound overcomes this resistance by acting as a bifunctional compound.[1][7]
Molecular Interactions
This compound facilitates the degradation of mutant K-Ras through a series of specific molecular interactions:
-
Binding to Nedd4-1: this compound binds to the C2 domain of Nedd4-1.[1][7]
-
Binding to K-Ras: Simultaneously, this compound binds to an allosteric site on the K-Ras protein.[1][7]
-
Enhanced Interaction and Conformational Change: This dual binding enhances the interaction between Nedd4-1 and K-Ras, inducing a conformational change in the Nedd4-1/K-Ras complex.[1][7]
-
Ubiquitination: This conformational change allows Nedd4-1 to target lysine 128 (K128) on K-Ras for ubiquitination.[1]
The Ubiquitination and Degradation Pathway
The ubiquitination of K-Ras at K128 marks it for degradation.[1] Interestingly, the degradation of K-Ras induced by this compound proceeds via the lysosomal pathway, rather than the more common proteasomal degradation pathway for many other targeted protein degraders.[1] This is a key feature of the this compound mechanism.
Efficacy and Specificity of this compound
This compound has demonstrated a broad efficacy against various K-Ras mutants while exhibiting a degree of selectivity.
Quantitative Data on K-Ras Mutant Degradation
This compound induces the degradation of multiple K-Ras oncogenic mutants with similar effective concentrations.
| K-Ras Mutant | Cell Line | EC50 (µM) for Degradation |
| K-Ras G12V | HEK293T | ~1.9 - 3.6 |
| K-Ras G12D | HEK293T | ~1.9 - 3.6 |
| K-Ras G12C | HEK293T | ~1.9 - 3.6 |
| K-Ras G12S | HEK293T | ~1.9 - 3.6 |
| K-Ras G13D | HEK293T | ~1.9 - 3.6 |
| K-Ras Q61H | HEK293T | ~1.9 - 3.6 |
| Data summarized from in vitro studies in HEK293T cells.[1] |
Effects on Cancer Cell Proliferation
Treatment with this compound leads to a dose-dependent inhibition of proliferation in cancer cell lines harboring K-Ras mutations.
| Cell Line | Cancer Type | K-Ras Mutation | Proliferation Inhibition |
| SW620 | Colorectal | G12V | Dose-dependent |
| AsPC-1 | Pancreatic | G12D | Dose-dependent |
| MIA PaCa-2 | Pancreatic | G12C | Dose-dependent |
| A549 | Lung | G12S | Dose-dependent |
| HCT 116 | Colorectal | G13D | Dose-dependent |
| NCI-H460 | Lung | Q61H | Dose-dependent |
| Data summarized from 2-D cell culture proliferation assays.[1] |
Selectivity Profile
While highly effective against a range of K-Ras mutants, this compound shows significantly less impact on the degradation of H-Ras or N-Ras mutants, indicating a selectivity for K-Ras.[1]
Downstream Signaling and In Vivo Antitumor Activity
The degradation of mutant K-Ras by this compound leads to the suppression of downstream oncogenic signaling pathways and antitumor activity in vivo.
Inhibition of Downstream Effectors
As this compound induces the degradation of K-Ras, the phosphorylation levels of downstream signaling proteins in the MAPK pathway, such as B-Raf and MEK, are markedly decreased.[1]
In Vivo Efficacy
In xenograft models using SW620 cells (K-Ras G12V), intravenous administration of this compound at doses of 40-80 mg/kg suppressed tumor growth.[7] This was accompanied by a decrease in K-Ras G12V levels and the phosphorylation of B-Raf and MEK within the tumors.[7] Importantly, these treatments were well-tolerated, with no significant weight loss or toxicity observed in major organs.[1][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of key experimental protocols employed in the characterization of this compound.
Cell Culture and Proliferation Assays
-
Cell Lines: HEK293T, SW620, AsPC-1, MIA PaCa-2, A549, HCT 116, and NCI-H460 cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
-
2D Proliferation Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed at different time points using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
3D Soft Agar Assay: To assess anchorage-independent growth, cells were suspended in a soft agar matrix with different concentrations of this compound and incubated for several weeks. Colony formation was then quantified.[1]
Western Blotting
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against K-Ras, p-B-Raf, p-MEK, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Ubiquitination Assays
-
In-Cell Ubiquitination: Cells were transfected with plasmids encoding HA-tagged ubiquitin and the respective K-Ras mutants. After treatment with this compound and a proteasome or lysosome inhibitor, cells were lysed under denaturing conditions. K-Ras was immunoprecipitated, and ubiquitinated K-Ras was detected by western blotting with an anti-HA antibody.
-
In Vitro Ubiquitination: Recombinant K-Ras, Nedd4-1, E1, E2, and ubiquitin were incubated with or without this compound in an in vitro reaction buffer. The reaction products were then analyzed by western blotting to detect ubiquitinated K-Ras.[1]
In Vivo Xenograft Studies
-
Animal Model: Nude mice were used for the xenograft studies.
-
Tumor Implantation: SW620 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., 40-80 mg/kg, i.v.) or vehicle control.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised, and protein levels of K-Ras and downstream signaling molecules were analyzed by western blotting.[1][7]
Conclusion and Future Directions
This compound represents a significant advancement in the quest to develop effective therapies against K-Ras-driven cancers. Its unique mechanism of action, which involves the recruitment of the E3 ligase Nedd4-1 to induce the lysosomal degradation of a broad range of K-Ras mutants, provides a powerful new strategy for targeting this challenging oncoprotein. The preclinical data demonstrate its potential to inhibit cancer cell proliferation and suppress tumor growth in vivo.
Future research will likely focus on optimizing the pharmacological properties of this compound, exploring its efficacy in a wider range of preclinical models, and investigating potential mechanisms of resistance. Furthermore, the success of this "molecular glue" approach may inspire the development of other small-molecule degraders targeting not only other K-Ras mutants but also H-Ras and N-Ras. The continued exploration of this therapeutic modality holds great promise for patients with Ras-driven cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Molecular Target of XMU-MP-1: A Technical Guide to a Potent MST1/2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMU-MP-1 is a potent and selective small molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1 and MST2), the core serine/threonine kinases of the Hippo signaling pathway.[1][2] This pathway is a critical regulator of organ size, cell proliferation, apoptosis, and tissue regeneration. Dysregulation of the Hippo pathway is implicated in a variety of human cancers, making its components attractive targets for therapeutic intervention. XMU-MP-1 has emerged as a valuable chemical probe for studying the physiological and pathological roles of MST1/2 and as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the molecular target of XMU-MP-1, its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization.
Molecular Target and Mechanism of Action
The primary molecular targets of XMU-MP-1 are MST1 (also known as STK4) and MST2 (also known as STK3) .[1][2] XMU-MP-1 is a reversible and ATP-competitive inhibitor, binding to the ATP-binding pocket of the MST1 and MST2 kinase domains.[2] By occupying this site, XMU-MP-1 prevents the binding of ATP and subsequent autophosphorylation and activation of MST1/2.
Inhibition of MST1/2 by XMU-MP-1 leads to the downstream inactivation of the Hippo signaling cascade. Normally, activated MST1/2 phosphorylate and activate the Large Tumor Suppressor kinases 1 and 2 (LATS1/2), in complex with their co-activator MOB1. Activated LATS1/2 then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylation of YAP and TAZ promotes their cytoplasmic retention and subsequent degradation.
By inhibiting MST1/2, XMU-MP-1 prevents the phosphorylation cascade, leading to the dephosphorylation and activation of YAP/TAZ.[3] Unphosphorylated, active YAP/TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival.[3]
Quantitative Data
The potency and selectivity of XMU-MP-1 have been characterized through various biochemical and cellular assays.
Table 1: In Vitro Potency of XMU-MP-1 against MST1 and MST2
| Target | IC₅₀ (nM) | Assay Type | Reference |
| MST1 | 71.1 | In vitro kinase assay | [1][2] |
| MST2 | 38.1 | In vitro kinase assay | [1][2] |
Table 2: Kinome-wide Selectivity Profile of XMU-MP-1
The selectivity of XMU-MP-1 was assessed against a panel of 468 kinases using the KINOMEscan™ platform at a concentration of 1 µM. The results demonstrate high selectivity for MST1 and MST2.
| Kinase Target | Percent of Control (%) |
| MST1 | <10 |
| MST2 | <10 |
| MST3 | >10 |
| MST4 | >10 |
| Other kinases | Generally >50 |
Note: This table is a summary based on published data indicating high selectivity. For a complete list of all 468 kinases and their respective inhibition values, refer to the supplementary materials of Fan et al., Sci. Transl. Med. 2016.[2]
Signaling Pathways and Experimental Workflows
Hippo Signaling Pathway and the Action of XMU-MP-1
Caption: The Hippo signaling pathway and the inhibitory effect of XMU-MP-1 on MST1/2.
Experimental Workflow for Characterizing XMU-MP-1
References
XMU-MP-9: A Molecular Glue-Mediated Approach to Targeting Oncogenic K-Ras
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, yet the development of effective inhibitors has been a formidable challenge. The small molecule XMU-MP-9 has emerged as a promising therapeutic agent, functioning as a molecular glue to induce the degradation of various oncogenic K-Ras mutants. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, the signaling pathways it modulates, quantitative efficacy data, and the experimental protocols used to validate its activity.
Introduction: The Challenge of Targeting K-Ras
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are critical regulators of cellular signaling pathways that control proliferation, differentiation, and survival.[1] Oncogenic mutations, most frequently occurring at codons G12, G13, and Q61, lock Ras proteins in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream effector pathways, such as the Raf/MEK/ERK cascade, driving uncontrolled cell growth.[1] Despite decades of research, the smooth surface topology and picomolar affinity for GTP have rendered Ras proteins "undruggable" by conventional small-molecule inhibitors.[2]
Recent strategies have shifted towards targeted protein degradation, utilizing the cell's own ubiquitin-proteasome system to eliminate pathogenic proteins.[3] this compound exemplifies this approach, acting as a molecular glue to facilitate the interaction between oncogenic K-Ras and the E3 ubiquitin ligase Nedd4-1, an enzyme previously identified as a bona fide ligase for wild-type Ras.[1][4] While oncogenic Ras mutants are typically resistant to Nedd4-1-mediated ubiquitination, this compound effectively overcomes this resistance.[1]
Mechanism of Action: Forging a New Interaction
This compound functions as a bifunctional compound, creating a novel protein-protein interaction between K-Ras and Nedd4-1.[1][5] It achieves this by binding simultaneously to an allosteric site on K-Ras and the C2 domain of Nedd4-1.[1][4][5] This ternary complex formation enhances the affinity between the two proteins and induces a conformational change.[1][5] This altered conformation allows Nedd4-1 to specifically target lysine 128 (K128) on K-Ras for ubiquitination, marking the oncoprotein for degradation.[1] This mechanism has proven effective against a variety of K-Ras mutants, including the notoriously difficult-to-target K-RasG12V.[1][4]
Downstream Signaling Pathway Modulation
Oncogenic K-Ras perpetually activates downstream signaling cascades, most notably the Raf/MEK/ERK (MAPK) pathway, which is central to cancer cell proliferation and survival.[1] By inducing the degradation of mutant K-Ras, this compound effectively shuts down this oncogenic signaling.[6] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation levels of key downstream effectors, including B-Raf and MEK.[1][6] This attenuation of MAPK signaling is the ultimate driver of the anti-proliferative effects observed in cancer cells harboring K-Ras mutations.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The tables below summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line(s) | Concentration Range | Effect | Citation(s) |
|---|---|---|---|---|
| Cell Proliferation (2D) | SW620, AsPC-1, etc. | 2-20 µM | Dose-dependent inhibition of proliferation in K-Ras mutant cells. | [5] |
| K-Ras Degradation | SW620 (K-RasG12V) | 10 µM | Promotes degradation of K-RasG12V via the lysosomal pathway. | [5] |
| Downstream Signaling | Various K-Ras mutant lines | Dose-dependent | Markedly decreased phosphorylation of B-Raf and MEK. | [1][6] |
| 3-D Soft Agar Assay | K-Ras mutant lines | Not specified | Inhibits anchorage-independent growth. |[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage & Administration | Key Outcomes | Citation(s) |
|---|---|---|---|---|
| Nude Mice | SW620 Xenograft | 40-80 mg/kg; i.v. (tail vein) | Suppressed tumor growth; Decreased K-RasG12V, p-B-Raf, and p-MEK levels in tumors. | [5] |
| BALB/c Mice | CT-26 Transplant | Not specified | Robust inhibitory effect on tumor growth. | [5] |
| General | Not specified | Not specified | No significant weight loss or toxicity to major organs observed. |[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for the key experiments used to characterize this compound.
In Vitro Ubiquitination Assay
This assay directly tests the ability of this compound to promote Nedd4-1-mediated ubiquitination of K-Ras.
-
Objective: To determine if this compound directly facilitates the ubiquitination of K-Ras mutants by Nedd4-1 in a cell-free system.
-
Reagents:
-
Recombinant, bacterially expressed Flag-tagged K-Ras mutants (e.g., K-RasG12V).
-
Recombinant Nedd4-1 E3 ligase.
-
E1 and E2 ubiquitin-conjugating enzymes.
-
Ubiquitin.
-
ATP regeneration system.
-
This compound dissolved in DMSO.
-
Assay Buffer (e.g., HEPES-based buffer with MgCl2, DTT).
-
-
Protocol:
-
Combine recombinant K-Ras, Nedd4-1, E1, E2, and ubiquitin in the assay buffer.
-
Add this compound or DMSO (vehicle control) to the respective reaction tubes.
-
Initiate the reaction by adding the ATP regeneration system.
-
Incubate the mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins via SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform a Western blot using an anti-Flag antibody to detect K-Ras.
-
-
Expected Outcome: A ladder of higher molecular weight bands, corresponding to poly-ubiquitinated K-Ras, will be visible in the lane treated with this compound, which should be absent or significantly reduced in the control lane.[1]
Cell-Based Proliferation and Signaling Assays
These assays evaluate the effect of this compound on K-Ras mutant cancer cell lines.
-
Objective: To measure the impact of this compound on cell viability, anchorage-independent growth, and K-Ras downstream signaling.
-
Cell Lines: Use cancer cell lines with known K-Ras mutations (e.g., SW620 [K-RasG12V], AsPC-1 [K-RasG12D]) and a wild-type K-Ras line as a control (e.g., HT-29).
-
Protocol:
-
2D Proliferation Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response curve of this compound (e.g., 2-20 µM) for 48-72 hours.[5]
-
Assess cell viability using a standard method (e.g., CellTiter-Glo®, MTT assay).
-
-
3D Soft Agar Assay (Anchorage-Independent Growth):
-
Prepare a base layer of agar in 6-well plates.
-
Suspend cells in a top layer of lower-concentration agar containing various concentrations of this compound.
-
Incubate for 2-3 weeks until colonies form.
-
Stain colonies with crystal violet and quantify their number and size. This assay is a strong indicator of tumorigenic potential.[1]
-
-
Western Blot for Signaling Pathway Analysis:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and Western blotting using primary antibodies against total K-Ras, phospho-B-Raf, phospho-MEK, and a loading control (e.g., β-actin).[1][6]
-
-
-
Expected Outcome: this compound should selectively inhibit the proliferation and colony formation of K-Ras mutant cells.[1] Western blot analysis should show a dose-dependent reduction in the levels of K-Ras and the phosphorylated forms of B-Raf and MEK.[1][6]
In Vivo Xenograft Tumor Model
This assay assesses the anti-tumor efficacy and tolerability of this compound in a living organism.
-
Objective: To determine if this compound can inhibit the growth of K-Ras mutant tumors in mice.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Protocol:
-
Subcutaneously inject K-Ras mutant cancer cells (e.g., SW620) into the flank of each mouse.
-
Allow tumors to grow to a palpable, measurable size (e.g., ~100 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound (e.g., 40-80 mg/kg) or vehicle control via a systemic route, such as tail vein injection, on a defined schedule (e.g., once or twice daily).[5]
-
Monitor tumor volume and animal body weight regularly throughout the study.
-
At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for K-Ras and p-MEK levels) and collect major organs for toxicity assessment.[5]
-
-
Expected Outcome: The this compound treatment group should exhibit significant tumor growth inhibition compared to the vehicle group, without causing significant toxicity or body weight loss.[5] Pharmacodynamic analysis of tumor lysates should confirm the on-target effect of K-Ras degradation.[5]
Conclusion
This compound represents a significant advancement in the quest to target oncogenic K-Ras. By acting as a molecular glue, it leverages the cell's natural protein disposal machinery to eliminate the driver of tumorigenesis. This strategy circumvents the difficulties of traditional enzymatic inhibition and provides a powerful new paradigm for addressing K-Ras-driven cancers. The data presented herein demonstrate a robust, specific, and well-tolerated anti-tumor activity, presenting a promising approach for the development of novel cancer therapeutics.[1][4]
References
XMU-MP-9: A Dual-Targeting Small Molecule for Regenerative Medicine and Oncology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
XMU-MP-9 has emerged as a significant small molecule in biomedical research, demonstrating a fascinating dual mechanism of action. Initially identified as a potent and selective inhibitor of the Mammalian Ste20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway, it has shown promise in promoting tissue repair and regeneration. More recently, this compound has been characterized as a molecular glue that induces the degradation of oncogenic K-Ras mutants by enhancing the interaction between K-Ras and the E3 ubiquitin ligase Nedd4-1. This technical guide provides a comprehensive overview of the discovery, development, and experimental protocols related to this compound, presenting key quantitative data and visualizing its mechanisms of action to support further research and development efforts in regenerative medicine and oncology.
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| MST1 | Kinase Assay | IC50 | 71.1 ± 12.9 nM | [1][2] |
| MST2 | Kinase Assay | IC50 | 38.1 ± 6.9 nM | [1][2] |
| K-Ras Mutants | Degradation Assay | EC50 | 1.9 to 3.6 µM | [3] |
Table 2: Cellular and In Vivo Activity of this compound
| Model System | Effect | Concentration/Dose | Observations | Reference |
| Neonatal Rat Cardiomyocytes (NRCM) | Inhibition of apoptosis | 1–5 µM | Significantly reduced the number of TUNEL positive cells induced by H2O2. | [1] |
| Neonatal Rat Cardiomyocytes (NRCM) | Increased cell survival | 3-5 µM | Increased cell survival by 25-30% in an MTT assay. | [1] |
| K-Ras Mutant Cancer Cells (e.g., SW620, AsPC-1) | Inhibition of proliferation | 2-20 µM | Inhibited the proliferation of cancer cells with K-Ras mutants in 2D culture. | [4] |
| SW620 Xenograft Mouse Model | Tumor growth suppression | 40-80 mg/kg (i.v.) | Suppressed tumor growth and decreased K-RasG12V levels. | [4] |
| Mouse Models of Liver and Intestinal Injury | Tissue repair and regeneration | 1-3 mg/kg (i.p.) | Augmented intestinal repair and liver regeneration. | [2] |
| Rat Pharmacokinetics | Bioavailability and Half-life | N/A | Oral bioavailability of 39.5% with a half-life of 1.2 hours. | [2] |
Signaling Pathways and Mechanism of Action
Inhibition of the Hippo Signaling Pathway
This compound was first identified as a selective inhibitor of MST1 and MST2, the core kinases of the Hippo signaling pathway.[1] This pathway plays a crucial role in regulating organ size by controlling cell proliferation and apoptosis.[5] In a state of high cell density, the Hippo pathway is active. MST1/2 phosphorylate and activate LATS1/2 kinases, which in turn phosphorylate the transcriptional co-activators YAP and TAZ. Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes involved in cell proliferation and survival. By inhibiting MST1/2, this compound effectively deactivates the Hippo pathway, leading to the nuclear accumulation of YAP/TAZ and subsequent gene expression that can drive tissue regeneration.[1][2]
Molecular Glue for K-Ras Degradation
More recent studies have unveiled a second, distinct mechanism of action for this compound. It functions as a molecular glue, promoting the ubiquitination and subsequent degradation of oncogenic K-Ras mutants.[3][6] K-Ras mutations are prevalent in many human cancers. This compound acts by binding to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[3][6][7] This ternary complex formation enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination of K-Ras and its degradation via the lysosomal pathway.[4] This targeted degradation of a key oncogenic driver presents a promising therapeutic strategy for K-Ras mutant cancers.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and may require optimization for specific experimental conditions.
MST1/2 Kinase Inhibition Assay
This assay determines the in vitro potency of this compound to inhibit the kinase activity of MST1 and MST2.
-
Reagents and Materials:
-
Recombinant GST-tagged MOB1a
-
Recombinant His-tagged full-length MST1 or MST2 kinase
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
ATP
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant MST1 or MST2, and recombinant MOB1a.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30 minutes.[8]
-
Terminate the reaction and quantify the phosphorylation of MOB1a using an appropriate method (e.g., ELISA, Western blot, or a fluorescence-based method).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., SW620, AsPC-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1-5 x 104 cells/well and allow them to attach overnight.[9]
-
Treat the cells with various concentrations of this compound (e.g., 2-20 µM) or DMSO (vehicle control) for the desired duration (e.g., 48 or 72 hours).[4][9]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., SW620)
-
This compound formulated for intravenous injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40-80 mg/kg) or vehicle control intravenously, once or twice daily.[4]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for K-Ras levels).
-
Discovery and Synthesis Overview
This compound was developed through a focused drug discovery effort. While the detailed, step-by-step synthesis is often proprietary, the general approach for this class of compounds involves the construction of a core scaffold followed by functionalization to optimize potency and selectivity. For benzenesulfonamide derivatives like XMU-MP-1 (a related compound), the synthesis would typically involve the coupling of a substituted aniline with a benzenesulfonyl chloride, followed by further modifications. The discovery of its dual K-Ras degradation activity was a result of further screening and mechanistic studies.[6]
Conclusion
This compound stands as a testament to the power of chemical biology in uncovering novel therapeutic strategies. Its ability to modulate the Hippo pathway for tissue regeneration and simultaneously induce the degradation of the oncoprotein K-Ras highlights its potential in diverse therapeutic areas. This technical guide provides a foundational resource for researchers aiming to further explore and harness the unique properties of this compound. Future investigations will likely focus on optimizing its drug-like properties, exploring its efficacy in a wider range of disease models, and elucidating the full spectrum of its molecular interactions.
References
- 1. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. wjpls.org [wjpls.org]
An In-Depth Technical Guide to XMU-MP-9: A Bifunctional Degrader of Oncogenic K-Ras Mutants
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMU-MP-9 is a novel small molecule that functions as a bifunctional compound, effectively inducing the degradation of oncogenic K-Ras mutants. By binding to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras, this compound enhances their interaction. This proximity facilitates the Nedd4-1-mediated ubiquitination and subsequent lysosomal degradation of various K-Ras mutants, including the challenging K-Ras G12V mutation. This mechanism leads to the suppression of downstream signaling pathways and inhibits the proliferation of cancer cells harboring these mutations. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for K-Ras-driven cancers, such as those of the colon, lung, and pancreas.[1][2][3][4]
Chemical Structure and Properties
The chemical structure and fundamental properties of this compound are summarized below.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N-(3-chloro-4-fluorobenzyl)-5-(1H-indazol-5-yl)thiophene-2-carboxamide |
| SMILES | FC1=C(CNC(C2=CSC(C3=NNC4=CC=CC=C34)=C2)=O)C(Cl)=CC=C1 |
| CAS Number | 2251130-41-1 |
Mechanism of Action
This compound operates as a bifunctional molecule that promotes the degradation of mutant K-Ras proteins. Its mechanism of action involves the following key steps:
-
Ternary Complex Formation: this compound binds simultaneously to the C2 domain of the E3 ubiquitin ligase Nedd4-1 and to an allosteric site on the K-Ras protein.[1][2][3][4]
-
Enhanced Interaction: This binding enhances the interaction between Nedd4-1 and K-Ras, bringing them into close proximity.[1][2][3][4]
-
Conformational Change: The formation of this ternary complex induces a conformational change that allows Nedd4-1 to target K-Ras for ubiquitination.[1]
-
Ubiquitination and Degradation: Nedd4-1 then ubiquitinates K-Ras, marking it for degradation. This degradation process occurs primarily through the lysosomal pathway.[1][5]
This targeted degradation of oncogenic K-Ras leads to the inhibition of downstream signaling pathways, such as the RAF-MEK-ERK pathway, thereby suppressing cancer cell proliferation and tumor growth.
Caption: Mechanism of this compound-induced K-Ras degradation.
In Vitro Activity
This compound has demonstrated potent and selective activity against cancer cell lines harboring K-Ras mutations.
Cell Proliferation Inhibition
This compound inhibits the proliferation of various human cancer cell lines with different K-Ras mutations in a dose-dependent manner.
Table 2: In Vitro Growth Inhibition of K-Ras Mutant Cancer Cell Lines by this compound
| Cell Line | Cancer Type | K-Ras Mutation | IC50 (μM) |
| SW620 | Colorectal | G12V | ~2.5 |
| HCT 116 | Colorectal | G13D | ~3.0 |
| AsPC-1 | Pancreatic | G12D | Not specified |
| MIA PaCa-2 | Pancreatic | G12C | ~3.5 |
| A549 | Lung | G12S | ~4.0 |
| NCI-H23 | Lung | G12C | Not specified |
| NCI-H358 | Lung | G12C | Not specified |
| NCI-H1373 | Lung | G12C | Not specified |
Note: IC50 values are approximate and based on graphical data from the primary literature. For precise values, refer to the source publication.
K-Ras Degradation
This compound induces the degradation of mutant K-Ras protein in a dose- and time-dependent manner. In SW620 cells, a noticeable decrease in K-Ras G12V levels is observed as early as 12 hours of treatment, with a maximum effect at 36 to 48 hours.[6] The degradation is dependent on the presence of Nedd4-1.
Table 3: In Vitro Degradation of K-Ras Mutants by this compound in HEK293T Cells
| K-Ras Mutant | EC50 (μM) |
| G12V | ~1.9 |
| G12D | ~2.5 |
| G12C | ~3.6 |
| G12S | ~2.8 |
| G13D | ~2.3 |
| Q61H | ~3.2 |
Note: EC50 values represent the concentration for 50% degradation and are based on data from transfected HEK293T cells.[7]
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in preclinical xenograft models.
SW620 Xenograft Model
In nude mice bearing SW620 (K-Ras G12V) xenograft tumors, intravenous administration of this compound resulted in a dose-dependent suppression of tumor growth.[7][8]
Table 4: In Vivo Efficacy of this compound in SW620 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 40 mg/kg, once daily, i.v. | Significant inhibition |
| This compound | 40 mg/kg, twice daily, i.v. | More robust inhibition |
Note: Specific percentages of tumor growth inhibition were not provided in the available literature.
Treatment with this compound also led to a significant decrease in the levels of K-Ras G12V and the phosphorylation of downstream effectors B-Raf and MEK in the tumor tissues. The treatment was well-tolerated, with no significant body weight loss or observable toxicity to major organs.[8]
CT-26 Xenograft Model
In a syngeneic model using BALB/c mice with CT-26 (K-Ras G12D) colon carcinoma allografts, this compound demonstrated a more pronounced inhibitory effect on tumor growth compared to the SW620 model.[5] This was accompanied by a dramatic decrease in K-Ras G12D protein levels and phosphorylation of B-Raf and MEK in the tumors.[5]
Experimental Protocols
Cell Viability Assay
Caption: Workflow for cell viability assay.
-
Cell Seeding: Plate cells (e.g., SW620, HCT 116) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a cell viability reagent, such as MTS, to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Western Blot Analysis for K-Ras Degradation
Caption: Workflow for Western blot analysis.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against K-Ras, phosphorylated B-Raf, phosphorylated MEK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft study.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 40 mg/kg daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. A portion of the tumor tissue can be used for Western blot analysis to assess the levels of K-Ras and downstream signaling proteins.
Synthesis
The detailed synthesis protocol for this compound is not publicly available in the reviewed literature.
Conclusion
This compound is a promising preclinical candidate for the treatment of K-Ras-driven cancers. Its unique mechanism of action, which involves hijacking the E3 ligase Nedd4-1 to induce the degradation of oncogenic K-Ras, offers a novel therapeutic strategy. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of preclinical models, is warranted to support its clinical development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeting oncogenic K-Ras mutants with a small-molecule degrader through Nedd4-1 | Sciety [sciety.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
XMU-MP-9: A Bifunctional Approach to Targeting Oncogenic K-Ras through the Ubiquitin-Proteasome Pathway
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oncogenic mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, yet have historically been considered "undruggable" targets for therapeutic intervention. The emergence of targeted protein degradation offers a novel strategy to eliminate oncogenic proteins. This technical guide provides an in-depth overview of XMU-MP-9, a bifunctional small molecule that leverages the ubiquitin-proteasome system to induce the degradation of mutant K-Ras. This compound acts as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants. This induced proximity leads to the ubiquitination and subsequent proteasomal and lysosomal degradation of oncogenic K-Ras, resulting in the suppression of downstream signaling pathways and the inhibition of cancer cell proliferation. This document details the mechanism of action of this compound, presents key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The Ras family of small GTPases, particularly K-Ras, function as critical molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival. Somatic mutations in K-Ras, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. This sustained signaling drives tumorigenesis and is a hallmark of many aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers.
The development of direct K-Ras inhibitors has been challenging due to the high affinity of K-Ras for GTP and the shallow nature of its effector-binding domains. Targeted protein degradation has emerged as a promising alternative therapeutic modality. This approach utilizes small molecules, such as bifunctional degraders or molecular glues, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.
This compound is a novel bifunctional compound designed to induce the degradation of oncogenic K-Ras mutants. It operates by binding to both the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras, thereby enhancing their natural interaction. This ternary complex formation facilitates the Nedd4-1-mediated ubiquitination of K-Ras, marking it for degradation by both the proteasome and the lysosome. This guide will explore the core aspects of this compound's function and provide the necessary technical information for its study and potential therapeutic development.
Mechanism of Action of this compound
This compound functions as a molecular glue, promoting the formation of a ternary complex between the E3 ubiquitin ligase Nedd4-1 and oncogenic K-Ras mutants.[1][2] The key steps in its mechanism of action are as follows:
-
Binding to Nedd4-1 and K-Ras : this compound possesses two distinct binding moieties. One part of the molecule binds to the C2 domain of Nedd4-1, a key component of the HECT family of E3 ubiquitin ligases.[1][2] The other part of this compound binds to an allosteric pocket on the surface of K-Ras.[1][2]
-
Enhanced Ternary Complex Formation : By simultaneously engaging both proteins, this compound stabilizes and enhances the interaction between Nedd4-1 and K-Ras.[1][2] This induced proximity is crucial for the subsequent ubiquitination event.
-
Nedd4-1-Mediated Ubiquitination : The formation of the Nedd4-1/XMU-MP-9/K-Ras complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of K-Ras. This process is catalyzed by the HECT domain of Nedd4-1.
-
Targeted Degradation : The polyubiquitinated K-Ras is then recognized by the 26S proteasome, leading to its degradation. Evidence also suggests that this compound-induced K-Ras degradation can occur via the lysosomal pathway.[1][2]
-
Inhibition of Downstream Signaling : The degradation of oncogenic K-Ras leads to the downregulation of its downstream effector pathways. This is observed through a decrease in the phosphorylation of key signaling molecules such as B-Raf, MEK, and ERK.[1]
The following diagram illustrates the signaling pathway and the mechanism of action of this compound.
Caption: Mechanism of this compound-induced K-Ras degradation.
Quantitative Data
The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | K-Ras Mutation | Value | Reference |
| EC50 (K-Ras Degradation) | HEK293T | G12V | 1.9 µM | |
| HEK293T | G12D | 2.1 µM | ||
| HEK293T | G12C | 3.6 µM | ||
| HEK293T | G12S | 2.5 µM | ||
| HEK293T | G13D | 2.8 µM | ||
| HEK293T | Q61H | 2.3 µM | ||
| Inhibition of Proliferation | SW620 | G12V | 2-20 µM | [1][2] |
| AsPC-1 | G12D | 2-20 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Nude mice with SW620 xenografts | Colorectal Cancer | 40-80 mg/kg, i.v., once or twice daily | Suppressed tumor growth, decreased K-RasG12V levels, reduced p-B-Raf and p-MEK | [1][2] |
| BALB/c mice with CT-26 transplant tumors | Colorectal Cancer | Not specified | Robust inhibitory effect on tumor growth, decreased K-RasG12V levels and phosphorylation of B-Raf and MEK | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In-Cell Ubiquitination Assay
This assay is designed to detect the ubiquitination of K-Ras in cells following treatment with this compound.
Materials:
-
Cancer cell line expressing mutant K-Ras (e.g., SW620)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody against K-Ras for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for western blotting
-
SDS-PAGE gels and western blotting apparatus
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and deubiquitinase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-K-Ras antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated K-Ras.
-
The presence of a high-molecular-weight smear or distinct bands above the size of K-Ras indicates ubiquitination.
-
Caption: Workflow for the in-cell ubiquitination assay.
Western Blot Analysis of K-Ras and Downstream Signaling
This protocol is used to quantify the levels of total K-Ras and the phosphorylation status of its downstream effectors.
Materials:
-
Cancer cell lines with K-Ras mutations
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-K-Ras, anti-p-B-Raf, anti-B-Raf, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells as described in the ubiquitination assay protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., SW620)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via the desired route (e.g., intravenous injection) and schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for K-Ras levels and downstream signaling markers by western blot or immunohistochemistry.
-
Conclusion
This compound represents a significant advancement in the quest to target oncogenic K-Ras. By acting as a bifunctional molecular glue, it effectively hijacks the E3 ubiquitin ligase Nedd4-1 to induce the degradation of various K-Ras mutants. This novel mechanism of action circumvents the challenges associated with direct inhibition of K-Ras and offers a promising therapeutic strategy for a wide range of K-Ras-driven cancers. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working to further characterize and advance this compound and similar targeted protein degraders. Continued investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating this promising preclinical candidate into a clinically effective treatment.
References
The Molecular Glue XMU-MP-9: A Technical Guide to its Downstream Signaling Effects in K-Ras Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oncogenic mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, including colorectal, lung, and pancreatic carcinomas. For decades, the direct targeting of mutant K-Ras has been a formidable challenge in drug development. The small molecule XMU-MP-9 has emerged as a novel therapeutic agent that circumvents these difficulties. This compound functions as a molecular glue, promoting the degradation of various K-Ras mutants. This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Mechanism of Action: A Molecular Glue for K-Ras Degradation
This compound is a bifunctional compound that facilitates the interaction between the E3 ubiquitin ligase Nedd4-1 and oncogenic K-Ras mutants.[1][2][3][4] Mechanistically, this compound binds to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1][3][4] This ternary complex formation induces a conformational change that enables Nedd4-1 to ubiquitinate K-Ras, marking it for degradation via the lysosomal pathway.[1] This targeted degradation of oncogenic K-Ras leads to the suppression of its downstream pro-proliferative signaling pathways.[1][2]
Figure 1: Mechanism of this compound as a molecular glue.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound has been demonstrated through its ability to induce the degradation of various K-Ras mutants and inhibit tumor growth in preclinical models. The following tables summarize the key quantitative findings.
| K-Ras Mutant | Cell Line | EC50 for Degradation (µM) |
| G12V | HEK293T | 1.9 - 3.6 |
| G12D | HEK293T | 1.9 - 3.6 |
| G12C | HEK293T | 1.9 - 3.6 |
| G12S | HEK293T | 1.9 - 3.6 |
| G13D | HEK293T | 1.9 - 3.6 |
| Q61H | HEK293T | 1.9 - 3.6 |
| Table 1: In Vitro Efficacy of this compound in Inducing Degradation of Various K-Ras Mutants.[2] |
| Cell Line | K-Ras Mutation | Treatment | Effect |
| SW620 | G12V | This compound (2-20 µM) | Inhibition of cell proliferation |
| AsPC-1 | G12D | This compound (2-20 µM) | Inhibition of cell proliferation |
| Table 2: Effect of this compound on the Proliferation of K-Ras Mutant Cancer Cell Lines.[1] |
| Animal Model | Cancer Cell Line | Dosage of this compound | Outcome |
| Nude Mice | SW620 (K-Ras G12V) | 40-80 mg/kg (i.v.) | Suppression of xenograft tumor growth |
| BALB/c Mice | CT-26 (K-Ras G12V) | 40-80 mg/kg (i.v.) | Robust inhibition of transplant tumor growth |
| Table 3: In Vivo Efficacy of this compound in Xenograft and Transplant Tumor Models.[1] |
Downstream Signaling Pathway: Inhibition of the Ras-Raf-MEK-ERK Cascade
The degradation of mutant K-Ras by this compound leads to the potent inhibition of the downstream Ras-Raf-MEK-ERK signaling pathway, a critical cascade for cell proliferation and survival. Treatment with this compound results in a marked decrease in the phosphorylation of key downstream effectors, B-Raf and MEK, in cancer cells harboring K-Ras mutations.[1][2]
Figure 2: Downstream signaling effects of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to investigate the effects of this compound. These are standardized procedures and may require optimization for specific experimental conditions.
In Vitro Ubiquitination Assay
This assay is designed to demonstrate the this compound-dependent ubiquitination of K-Ras by Nedd4-1.
Materials:
-
Recombinant Human Ubiquitin
-
Recombinant Human E1 Activating Enzyme
-
Recombinant Human E2 Conjugating Enzyme (e.g., UBE2D2)
-
Recombinant Human Nedd4-1 (E3 Ligase)
-
Recombinant Human K-Ras (mutant form, e.g., G12V)
-
This compound
-
ATP
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-K-Ras antibody
-
Anti-Ubiquitin antibody
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Prepare a reaction mixture containing Ubiquitination Reaction Buffer, ATP, recombinant ubiquitin, E1, and E2 enzymes.
-
Add recombinant Nedd4-1 and mutant K-Ras to the reaction mixture.
-
Add this compound (or DMSO as a vehicle control) to the reaction mixture at the desired final concentration.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against K-Ras and ubiquitin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the ubiquitinated K-Ras bands using a chemiluminescence imaging system. An increase in high molecular weight smeared bands for K-Ras in the presence of this compound indicates successful ubiquitination.
Figure 3: Workflow for in vitro ubiquitination assay.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of B-Raf and MEK in cancer cells treated with this compound.
Materials:
-
K-Ras mutant cancer cell line (e.g., SW620)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies: anti-phospho-B-Raf (Ser445), anti-B-Raf, anti-phospho-MEK1/2 (Ser217/221), anti-MEK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed SW620 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on B-Raf and MEK phosphorylation.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
SW620 cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution for injection (e.g., saline, DMSO/PEG)
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tumor excision
-
Reagents for tissue processing (e.g., formalin, liquid nitrogen)
Procedure:
-
Subcutaneously inject SW620 cells (typically 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40-80 mg/kg) or vehicle to the respective groups via the desired route (e.g., intravenous injection). The dosing schedule will need to be optimized (e.g., daily, every other day).
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry for K-Ras levels or Western blotting for downstream signaling markers.
Conclusion
This compound represents a promising therapeutic strategy for K-Ras-driven cancers. By acting as a molecular glue to induce the degradation of oncogenic K-Ras, it effectively inhibits the downstream Ras-Raf-MEK-ERK signaling pathway, leading to reduced cell proliferation and tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the downstream effects of this novel compound. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its clinical application.
References
XMU-MP-9: A Technical Guide to Induced K-Ras Ubiquitination and Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oncogenic mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, yet have historically been considered "undruggable." A novel small molecule, XMU-MP-9, has emerged as a promising therapeutic agent that circumvents traditional inhibitory mechanisms. Instead of blocking K-Ras activity, this compound acts as a bifunctional compound, or molecular glue, to induce the ubiquitination and subsequent degradation of mutant K-Ras. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its efficacy, and detailed experimental protocols for its study.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery to eliminate oncogenic K-Ras. It achieves this by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants.[1][2] Nedd4-1 is a known E3 ligase for wild-type Ras proteins, but oncogenic mutants are typically resistant to its action.[2]
This compound acts as a molecular bridge, binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1][2] This induced proximity facilitates a conformational change in the Nedd4-1/K-Ras complex, enabling Nedd4-1 to ubiquitinate K-Ras at the K128 residue.[2] The polyubiquitinated K-Ras is then targeted for degradation through the lysosomal pathway.[1][3] This degradation of oncogenic K-Ras leads to the suppression of downstream signaling pathways, including the phosphorylation of B-Raf and MEK, ultimately inhibiting cancer cell proliferation and tumor growth.[2][4]
Quantitative Data
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Degradation of K-Ras Mutants by this compound
| K-Ras Mutant | Cell Line | EC50 for Degradation (μM) | Degradation Pathway | Nedd4-1 Dependent |
| K-RasG12V | SW620, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |
| K-RasG12D | AsPC-1, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |
| K-RasG12C | MIA PaCa-2, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |
| K-RasG12S | A549, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |
| K-RasG13D | HCT 116, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |
| K-RasQ61H | NCI-H460, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |
| Data synthesized from studies in HEK293T and various cancer cell lines.[2] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | K-Ras Mutation | Culture Type | Concentration Range (μM) | Effect |
| SW620 | G12V | 2-D | 2 - 20 | Dose-dependent inhibition |
| AsPC-1 | G12D | 2-D | 2 - 20 | Dose-dependent inhibition |
| MIA PaCa-2 | G12C | 2-D | 2 - 20 | Dose-dependent inhibition |
| A549 | G12S | 2-D | 2 - 20 | Dose-dependent inhibition |
| HCT 116 | G13D | 2-D | 2 - 20 | Dose-dependent inhibition |
| NCI-H460 | Q61H | 2-D | 2 - 20 | Dose-dependent inhibition |
| Various | Various | 3-D Soft Agar | Not Specified | Dramatic inhibition |
| This compound substantially inhibited the proliferation of various cancer cell lines harboring different K-Ras mutations.[2] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Mouse Strain | Treatment Regimen | Outcome |
| SW620 (colorectal) | Nude mice | 40-80 mg/kg; i.v.; once or twice daily | Suppressed tumor growth; Decreased K-RasG12V, p-B-Raf, and p-MEK levels. |
| CT-26 (colorectal) | BALB/c mice | Not Specified | Robust inhibitory effect on tumor growth; Decreased K-RasG12V, p-B-Raf, and p-MEK levels. |
| This compound was well-tolerated with no significant weight loss or toxicity to major organs observed.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and further investigation of this compound's effects.
In Vitro Ubiquitination Assay
This assay confirms the ability of this compound to promote Nedd4-1-mediated ubiquitination of K-Ras.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding Flag-tagged K-Ras mutants and HA-tagged ubiquitin using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, treat cells with this compound at desired concentrations (e.g., 10 µM) for 6-8 hours.
-
Include a proteasome inhibitor (e.g., MG132 at 10 µM) or lysosome inhibitor (e.g., Chloroquine at 50 µM) in the last 4-6 hours to allow accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Boil the lysates for 10 minutes and then dilute with a non-denaturing buffer to reduce the SDS concentration to 0.1%.
-
Centrifuge to pellet cell debris.
-
-
Immunoprecipitation (IP):
-
Incubate the supernatant with anti-Flag M2 affinity gel at 4°C overnight to pull down Flag-K-Ras.
-
-
Western Blotting:
-
Wash the beads extensively with wash buffer.
-
Elute the protein by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated K-Ras and an anti-Flag antibody to detect total immunoprecipitated K-Ras.
-
Cell Proliferation Assay (2-D Culture)
This assay measures the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., SW620, AsPC-1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Use a colorimetric assay such as MTT or XTT.
-
Add the reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anchorage-Independent Growth Assay (Soft Agar)
This assay assesses the effect of this compound on the tumorigenic potential of cells.
-
Base Agar Layer: Prepare a 0.6% agar solution in culture medium and pour it into 6-well plates. Allow it to solidify.
-
Cell-Agar Layer: Create a single-cell suspension of cancer cells and mix it with a 0.3% agar solution in culture medium.
-
Plating: Carefully layer the cell-agar suspension on top of the solidified base layer.
-
Treatment: After the top layer solidifies, add culture medium containing this compound or vehicle control. Refresh the medium every 2-3 days.
-
Incubation: Incubate the plates for 2-3 weeks until colonies are visible.
-
Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 40-80 mg/kg) or vehicle via tail vein injection, once or twice daily.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumors for K-Ras levels and downstream signaling markers by Western blotting or immunohistochemistry.
Conclusion
This compound represents a significant advancement in the strategy to target oncogenic K-Ras. By leveraging the endogenous E3 ligase Nedd4-1 to induce the degradation of mutant K-Ras, it offers a novel therapeutic avenue for a wide range of K-Ras-driven cancers. The data presented in this guide underscores its potential as a potent and selective anti-cancer agent. The detailed protocols provided herein should facilitate further research and development in this promising area of oncology.
References
An In-depth Technical Guide to the Cellular Pathways Modulated by XMU-MP-9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMU-MP-9 is a novel bifunctional small molecule that has emerged as a promising therapeutic agent for cancers driven by oncogenic K-Ras mutations. Unlike traditional inhibitors, this compound functions as a molecular degrader, promoting the ubiquitination and subsequent lysosomal degradation of mutant K-Ras. This is achieved by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants. By hijacking the cell's natural protein disposal machinery, this compound effectively reduces the levels of oncoprotein, leading to the suppression of downstream pro-proliferative signaling pathways. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, detailed experimental protocols for studying its effects, and quantitative data to support its mechanism of action.
The this compound-Mediated K-Ras Degradation Pathway
This compound operates through a distinct mechanism of action that leverages the endogenous ubiquitin-proteasome system to selectively eliminate oncogenic K-Ras. The core of this mechanism is the induced proximity between mutant K-Ras and the E3 ubiquitin ligase Nedd4-1.
Mechanism of Action
This compound acts as a molecular bridge, binding to both Nedd4-1 and mutant K-Ras simultaneously.[1][2][3][4] Specifically, it interacts with the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1][2][3] This ternary complex formation enhances the natural, albeit weak, interaction between Nedd4-1 and K-Ras, facilitating the transfer of ubiquitin molecules to K-Ras.[1] Ubiquitinated K-Ras is then targeted for degradation through the lysosomal pathway, leading to a significant reduction in its cellular concentration.[1][4]
Downstream Signaling Cascades
The degradation of mutant K-Ras by this compound treatment leads to the attenuation of downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary pathway affected is the RAF-MEK-ERK (MAPK) cascade. A reduction in K-Ras levels results in decreased phosphorylation of B-Raf, MEK, and ERK.[5] This ultimately leads to the inhibition of cell proliferation and anchorage-independent growth of cancer cells harboring K-Ras mutations.[1]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from studies on this compound, providing insights into its binding affinity and cellular effects.
Table 1: Binding Affinities of this compound
| Molecule | Binding Partner | Dissociation Constant (Kd) | Method |
| This compound | K-RasG12V | 18.4 nM | Microscale Thermophoresis |
| This compound | Nedd4-1 | 25.4 nM | Microscale Thermophoresis |
Data extracted from bioRxiv preprint "Targeting oncogenic K-Ras mutants with a small-molecule degrader through Nedd4-1".[1]
Table 2: Cellular and In Vivo Efficacy of this compound
| Experimental System | Cell Line / Model | Treatment Concentration / Dose | Observed Effect |
| In Vitro | SW620 | 10 µM for 48h | Promotes degradation of K-RasG12V via the lysosomal pathway.[5] |
| In Vitro | SW620, AsPC-1 | 2-20 µM | Inhibits proliferation of cancer cells with K-Ras mutants.[5] |
| In Vivo | SW620 Xenograft | 40-80 mg/kg (i.v., once or twice daily) | Suppresses tumor growth and decreases K-RasG12V, p-B-Raf, and p-MEK levels.[5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Ubiquitination Assay
This assay is used to determine if a protein of interest is ubiquitinated in a controlled, cell-free environment.
Materials:
-
E1 Ubiquitin Activating Enzyme
-
E2 Ubiquitin Conjugating Enzyme
-
E3 Ubiquitin Ligase (Nedd4-1)
-
Ubiquitin
-
Substrate (recombinant K-Ras mutant)
-
This compound
-
ATP solution (2 mM)
-
10x Ubiquitination Buffer (e.g., 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-ubiquitin antibody
-
Anti-K-Ras antibody
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:
-
5 µL of 10x Ubiquitination Buffer
-
5 µL of 2 mM ATP solution
-
Recombinant K-Ras mutant (substrate) to a final concentration of 5-10 µM
-
E1 enzyme to a final concentration of 100 nM
-
E2 enzyme to a final concentration of 1 µM
-
Nedd4-1 (E3 ligase) to a final concentration of 0.5-1 µM
-
Ubiquitin to a final concentration of approximately 100 µM
-
This compound at the desired concentration (a vehicle control, e.g., DMSO, should also be prepared)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
Stop the reaction by adding 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using an anti-ubiquitin antibody to detect polyubiquitinated K-Ras and an anti-K-Ras antibody to confirm the presence of the substrate.
Microscale Thermophoresis (MST)
MST is used to quantify the binding affinity between molecules in solution.
Materials:
-
Fluorescently labeled K-RasG12V or Nedd4-1
-
This compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Protocol:
-
Prepare a series of dilutions of this compound in MST buffer.
-
Prepare a constant concentration of the fluorescently labeled protein (K-RasG12V or Nedd4-1) in MST buffer.
-
Mix the labeled protein with each dilution of this compound in a 1:1 ratio.
-
Incubate the mixtures at room temperature for 10 minutes to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples in the MST instrument.
-
Analyze the data to determine the dissociation constant (Kd).
Subcutaneous Xenograft Mouse Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells harboring K-Ras mutations (e.g., SW620)
-
Matrigel
-
This compound formulation for intravenous injection
-
Calipers for tumor measurement
Protocol:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40-80 mg/kg) or vehicle control intravenously according to the desired schedule (e.g., once or twice daily).
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for K-Ras and p-ERK levels).
Western Blot for Downstream Signaling
This protocol is for quantifying the phosphorylation levels of MEK and ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibodies: anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for key experimental procedures.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for K-Ras-mutant cancers. Its unique mechanism of inducing protein degradation offers a novel approach to combatting tumors that have been historically difficult to treat. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar molecular degraders. Future studies will likely focus on optimizing its pharmacokinetic properties, exploring its efficacy in a broader range of cancer models, and identifying potential mechanisms of resistance.
References
- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 2. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 3. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
Methodological & Application
Application Notes and Protocols for XMU-MP-9 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
XMU-MP-9 is a novel bifunctional small molecule that potently and selectively induces the degradation of oncogenic K-Ras mutants.[1][2] Unlike direct enzymatic inhibitors, this compound functions as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants, including those historically considered "undruggable."[2][3] This enhanced proximity facilitates the Nedd4-1-mediated ubiquitination of K-Ras, leading to its subsequent degradation through the lysosomal pathway.[1][3] The targeted degradation of oncogenic K-Ras results in the suppression of downstream signaling pathways, such as the RAF-MEK-ERK cascade, and ultimately inhibits the proliferation of cancer cells harboring K-Ras mutations.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in cancer cell lines.
Mechanism of Action
This compound acts as a bifunctional compound, binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras. This ternary complex formation stabilizes the pre-existing but weak interaction between Nedd4-1 and K-Ras mutants.[3] By inducing a conformational change, this compound enables Nedd4-1 to ubiquitinate K-Ras at lysine residue 128 (K128).[3] The polyubiquitinated K-Ras is then targeted for degradation, reducing the cellular levels of the oncoprotein and inhibiting its downstream proliferative signals.
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines harboring K-Ras mutations. The following tables summarize the key quantitative data for K-Ras degradation and cell proliferation inhibition.
Table 1: EC50 Values for K-Ras Degradation
| Cell Line | K-Ras Mutation | EC50 (µM) | Notes |
| HEK293T | Transfected K-Ras Mutants | 1.9 - 3.6 | This compound showed similar efficacy against various K-Ras oncogenic mutants.[3] |
Table 2: IC50 Values for Cell Proliferation
| Cell Line | Cancer Type | K-Ras Mutation | IC50 (µM) |
| SW620 | Colorectal Carcinoma | G12V | 2 - 20 |
| AsPC-1 | Pancreatic Adenocarcinoma | G12D | 2 - 20 |
Note: The IC50 values for cell proliferation are presented as a range based on available data. Further dose-response studies are recommended for specific cell lines of interest.[1]
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the efficacy and mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of K-Ras mutant cancer cell lines.
Materials:
-
K-Ras mutant cancer cell lines (e.g., SW620, AsPC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 to 50 µM.
-
Include a vehicle control (DMSO) with a final concentration not exceeding 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for K-Ras Degradation and Downstream Signaling
Objective: To assess the effect of this compound on the protein levels of total K-Ras and the phosphorylation status of its downstream effectors, B-Raf and MEK.
Materials:
-
K-Ras mutant cancer cell lines
-
Complete growth medium
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras, anti-phospho-B-Raf (Ser445), anti-B-Raf, anti-phospho-MEK1/2 (Ser217/221), anti-MEK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 2, 5, 10, 20 µM) or vehicle control for 24-48 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).
-
Protocol 3: In Vitro Ubiquitination Assay
Objective: To demonstrate that this compound enhances the Nedd4-1-mediated ubiquitination of K-Ras.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human Nedd4-1 (E3 ligase)
-
Recombinant human K-Ras mutant protein (substrate)
-
Recombinant human ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound
-
Anti-K-Ras antibody
-
Anti-ubiquitin antibody
-
Protein A/G agarose beads
-
Western blot reagents (as in Protocol 2)
Procedure:
-
In Vitro Ubiquitination Reaction:
-
In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer: E1 enzyme, E2 enzyme, Nedd4-1, K-Ras mutant protein, and ubiquitin.
-
Prepare parallel reactions with and without this compound (e.g., 10 µM). Include a negative control without ATP.
-
Initiate the reaction by adding ATP (final concentration ~2 mM).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Detection of Ubiquitinated K-Ras:
-
Analyze the reaction products by Western blotting as described in Protocol 2.
-
Probe one membrane with an anti-K-Ras antibody to detect the shift in molecular weight corresponding to ubiquitinated K-Ras.
-
Probe a parallel membrane with an anti-ubiquitin antibody to detect the ladder of polyubiquitinated proteins.
-
-
(Alternative) Co-Immunoprecipitation:
-
After the ubiquitination reaction (before adding sample buffer), add lysis buffer to the reaction mixture.
-
Incubate with an anti-K-Ras antibody and Protein A/G agarose beads overnight at 4°C to immunoprecipitate K-Ras and its bound proteins.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to specifically detect ubiquitinated K-Ras.
-
References
Application Notes and Protocols for XMU-MP-9 in a Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
XMU-MP-9 is a novel bifunctional compound that has demonstrated significant anti-tumor activity by targeting oncogenic K-Ras mutants.[1] It functions by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of various K-Ras mutants.[1] This targeted degradation of a key driver of tumorigenesis makes this compound a promising therapeutic agent for cancers harboring K-Ras mutations, such as certain types of colon, lung, and pancreatic cancers.[1] These application notes provide a detailed protocol for the utilization of this compound in a xenograft mouse model to evaluate its in vivo efficacy.
Mechanism of Action
This compound acts as a molecular glue, binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1] This ternary complex formation induces conformational changes that facilitate the transfer of ubiquitin from Nedd4-1 to K-Ras, marking it for degradation. This process effectively reduces the levels of oncogenic K-Ras, leading to the suppression of downstream signaling pathways, such as the RAF-MEK-ERK pathway, and ultimately inhibiting cancer cell proliferation.[1]
Experimental Protocols
This section outlines the detailed methodology for conducting a xenograft study to assess the anti-tumor efficacy of this compound.
Cell Lines and Culture
-
Recommended Cell Lines: Human cancer cell lines with known K-Ras mutations are suitable, for instance, SW620 (colorectal cancer) or AsPC-1 (pancreatic cancer).[1]
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Strain: Immunodeficient mice, such as BALB/c nude mice, are appropriate for establishing xenografts.[1]
-
Age and Sex: Female mice aged 6-8 weeks are typically used.
-
Acclimatization: Animals should be acclimatized for at least one week before the commencement of the experiment. All animal procedures must be performed in accordance with institutional guidelines for animal care and use.
Xenograft Implantation
-
Cell Preparation: Harvest cultured cancer cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2. Begin treatment when the average tumor volume reaches approximately 100-150 mm³.
This compound Preparation and Administration
-
Formulation: The solubility and formulation of this compound will depend on the specific salt form provided by the manufacturer. It is crucial to consult the supplier's data sheet for appropriate solvents. A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Dosage: A dosage range of 40-80 mg/kg has been shown to be effective.[1]
-
Administration Route: Intravenous (i.v.) injection via the tail vein is a reported route of administration.[1]
-
Treatment Schedule: Administer this compound once or twice daily.[1] The duration of the treatment will depend on the experimental design, but a typical study lasts for 2-4 weeks.
Experimental Groups
-
Group 1 (Vehicle Control): Mice receive the vehicle solution following the same administration schedule as the treatment groups.
-
Group 2 (this compound Treatment): Mice receive this compound at the selected dose (e.g., 40 mg/kg or 80 mg/kg).
-
(Optional) Group 3 (Positive Control): A standard-of-care therapeutic for the specific cancer type can be included for comparison.
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week.
-
Body Weight: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for signs of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in behavior, appetite, or posture.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if the animals show signs of significant morbidity. At the endpoint, mice should be euthanized, and tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation
Quantitative data from the xenograft study should be summarized for clear interpretation and comparison.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Vehicle Control | This compound (40 mg/kg) | This compound (80 mg/kg) |
| Number of Animals | n = 8-10 | n = 8-10 | n = 8-10 |
| Administration Route | Intravenous (i.v.) | Intravenous (i.v.) | Intravenous (i.v.) |
| Dosing Frequency | Once or Twice Daily | Once or Twice Daily | Once or Twice Daily |
| Initial Tumor Volume (mm³) | ~100-150 | ~100-150 | ~100-150 |
| Final Tumor Volume (mm³) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Tumor Growth Inhibition (%) | 0% | Calculate vs. Vehicle | Calculate vs. Vehicle |
| Body Weight Change (%) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Adverse Events | Note any observations | Note any observations | Note any observations |
Data Analysis
-
Tumor growth curves should be plotted for each group, showing the mean tumor volume ± standard error of the mean (SEM) over time.
-
Statistical analysis, such as a two-way ANOVA or a t-test, should be used to compare the tumor volumes between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Expected Outcomes
Treatment with this compound is expected to result in a dose-dependent suppression of tumor growth in xenograft models bearing K-Ras mutant tumors.[1] This will be evidenced by smaller tumor volumes and a significant TGI in the this compound treated groups compared to the vehicle control group. Additionally, no significant weight loss or other signs of toxicity are anticipated at the effective doses.[1] Post-mortem analysis of tumor tissues should reveal decreased levels of K-Ras and its downstream signaling proteins, such as phosphorylated B-Raf and MEK.[1]
References
Application Notes and Protocols for XMU-MP-9 in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of XMU-MP-9 and the related, well-characterized compound XMU-MP-1 in cell culture experiments. Due to the limited specific protocol information for this compound, this guide also includes detailed information on XMU-MP-1, a potent inhibitor of the Hippo pathway, as its experimental setups can serve as a valuable reference.
Part 1: this compound - A K-Ras Degrader
This compound is a bifunctional small molecule that promotes the degradation of oncogenic K-Ras mutants.[1] It functions by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent lysosomal degradation of K-Ras.[1] This mechanism makes this compound a promising agent for cancers driven by K-Ras mutations, such as certain colon, lung, and pancreatic cancers.[1]
Recommended Concentrations for this compound
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Based on available data, a general concentration range can be recommended for initial experiments.
| Cell Line Examples | Application | Effective Concentration Range | Treatment Duration | Reference |
| SW620 (colorectal) | Inhibition of Proliferation | 2-20 µM | Not Specified | [1][2] |
| AsPC-1 (pancreatic) | Inhibition of Proliferation | 2-20 µM | Not Specified | [1][2] |
| SW620 (colorectal) | K-RasG12V Degradation | 10 µM | 48 hours | [1][2] |
Experimental Workflow for this compound
The following diagram outlines a general workflow for investigating the effects of this compound on cancer cells.
References
Application Notes and Protocols: Preparing XMU-MP-9 Stock Solution and Working Dilutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMU-MP-9 is a bifunctional small molecule that operates as a molecular glue, promoting the degradation of oncogenic K-Ras mutants.[1][2] It achieves this by binding to both the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras, enhancing their interaction.[1][2] This leads to the ubiquitination and subsequent degradation of K-Ras, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK cascade, which are critical for the proliferation of cancer cells carrying K-Ras mutations.[1] Accurate preparation of this compound solutions is fundamental for achieving reliable and reproducible results in preclinical research involving colon, lung, and pancreatic cancers.[1]
Compound Properties and Data
Proper preparation of this compound solutions begins with a clear understanding of its key physicochemical properties. This data is essential for accurate calculations and handling.
| Property | Value | Source(s) |
| Compound Name | This compound | N/A |
| Molecular Weight | 385.84 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 116.67 mg/mL (equivalent to 302.38 mM) | [1] |
Experimental Protocols
These protocols provide a step-by-step methodology for preparing a high-concentration stock solution of this compound and subsequent working dilutions for experimental use.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, which is critical for long-term storage and creating various working concentrations.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mM × 1 mL × 385.84 g/mol = 3.8584 mg
-
-
Weigh the Compound: Using an analytical balance, carefully weigh 3.86 mg of this compound powder and transfer it into a sterile tube or vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure no particulates remain.
-
Storage and Handling:
-
Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 month), store at -20°C.[1]
-
Always protect solutions from light and moisture.[1]
-
Protocol 2: Preparation of Working Dilutions
This protocol describes how to dilute the high-concentration stock solution into a final working concentration for use in cell culture or other experimental systems.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or aqueous buffer (e.g., PBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine Final Concentration: Decide the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate Dilution: Use the C1V1 = C2V2 formula to calculate the volume of stock solution needed.
-
C1 = Concentration of stock solution (10 mM or 10,000 µM)
-
V1 = Volume of stock solution to be determined
-
C2 = Desired final concentration (e.g., 10 µM)
-
V2 = Final volume of working solution (e.g., 1 mL or 1000 µL)
-
Calculation:
-
V1 = (C2 × V2) / C1
-
V1 = (10 µM × 1000 µL) / 10,000 µM = 1 µL
-
-
Prepare Working Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Add 999 µL of the desired cell culture medium or buffer to a sterile tube.
-
Add 1 µL of the 10 mM stock solution to the medium or buffer.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
-
Final Solvent Concentration:
-
It is critical to maintain a low final concentration of DMSO in the working solution, as it can be toxic to cells (typically <0.1% is recommended).
-
In the example above, the final DMSO concentration is 0.1% (1 µL in 1000 µL).
-
-
Use Immediately: Working solutions should be prepared fresh from the stock solution immediately before each experiment for optimal activity.
Mechanism of Action: this compound Signaling Pathway
This compound functions by hijacking the cell's natural protein degradation machinery to eliminate oncogenic K-Ras. The diagram below illustrates this process.
Caption: this compound acts as a molecular glue to promote K-Ras degradation.
References
Application Note: Western Blot Protocol for Confirmation of K-Ras Degradation by XMU-MP-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for utilizing Western blotting to confirm the degradation of oncogenic K-Ras protein in response to treatment with the small-molecule degrader, XMU-MP-9. This compound facilitates the interaction between K-Ras and the E3 ubiquitin ligase Nedd4-1, leading to the ubiquitination and subsequent proteasomal degradation of K-Ras.[1][2][3] This protocol is designed for researchers in oncology, cell biology, and drug development who are investigating targeted protein degradation as a therapeutic strategy for K-Ras-driven cancers.
Introduction
Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[4] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The development of direct inhibitors for mutant K-Ras has been challenging. A promising alternative therapeutic approach is targeted protein degradation, which utilizes small molecules to induce the degradation of a target protein through the ubiquitin-proteasome system.
This compound is a bifunctional compound that promotes the degradation of various K-Ras mutants.[1][2] It acts as a molecular glue, enhancing the interaction between the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][2][3][5] This enhanced proximity facilitates the Nedd4-1-mediated ubiquitination of K-Ras, marking it for degradation by the proteasome. This application note outlines a comprehensive Western blot protocol to qualitatively and quantitatively assess the degradation of K-Ras in cancer cells following treatment with this compound.
Signaling Pathway and Mechanism of Action
K-Ras is a key component of multiple signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell growth and survival. In its active GTP-bound state, K-Ras recruits and activates downstream effector proteins. This compound exploits the cellular protein degradation machinery to eliminate oncogenic K-Ras. By enhancing the binding of K-Ras to Nedd4-1, this compound triggers the ubiquitination and subsequent degradation of K-Ras, thereby inhibiting downstream signaling and suppressing the proliferation of cancer cells harboring K-Ras mutations.[1]
Caption: this compound enhances the interaction between K-Ras and Nedd4-1, leading to ubiquitination and proteasomal degradation of K-Ras.
Experimental Protocol
This protocol is optimized for the use of human colorectal carcinoma SW620 cells, which harbor a K-Ras G12V mutation.[1]
Materials and Reagents
-
Cell Line: SW620 (human colorectal adenocarcinoma)
-
Small Molecule: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer (supplemented with protease and phosphatase inhibitors)
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%) and running buffer
-
Transfer System: PVDF membranes, transfer buffer, and power supply
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-K-Ras monoclonal antibody
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of K-Ras degradation.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Culture SW620 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for a specified time course (e.g., 12, 24, 36, 48 hours).[1] A vehicle control (DMSO) should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against K-Ras (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the K-Ras band intensity to the corresponding loading control band intensity.
-
Data Presentation
The following table presents representative quantitative data from a Western blot experiment analyzing K-Ras degradation in SW620 cells treated with this compound for 48 hours. Data is presented as the relative K-Ras protein level normalized to the loading control (β-actin) and compared to the vehicle-treated control.
| This compound Concentration (µM) | Relative K-Ras Level (Normalized to β-actin) | % K-Ras Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 2.5 | 0.78 | 22% |
| 5.0 | 0.55 | 45% |
| 10.0 | 0.32 | 68% |
| 20.0 | 0.15 | 85% |
Note: The data in this table is illustrative and based on published findings showing a dose-dependent decrease in K-Ras levels upon this compound treatment.[1]
Conclusion
This application note provides a detailed protocol for the confirmation of K-Ras degradation induced by this compound using Western blotting. This method is a fundamental tool for characterizing the efficacy and mechanism of action of targeted protein degraders. The successful implementation of this protocol will enable researchers to robustly assess the potential of novel therapeutics aimed at eliminating oncogenic K-Ras.
References
Application Note: Identification of XMU-MP-9 Interactors using Immunoprecipitation-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
XMU-MP-9 is a bifunctional small molecule that has demonstrated potent anti-tumor activity by inducing the degradation of oncogenic K-Ras mutants. It achieves this by acting as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent lysosomal degradation of K-Ras. Understanding the full spectrum of protein interactions with this compound is crucial for elucidating its complete mechanism of action, identifying potential off-target effects, and discovering new therapeutic applications. This application note provides a detailed protocol for identifying the protein interactors of this compound using an affinity purification-mass spectrometry (AP-MS) approach.
Key Principles
This method relies on the immobilization of this compound onto beads to serve as "bait" for capturing its interacting proteins from cell lysates. The captured proteins are then eluted, digested into peptides, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A competitive elution with free this compound is included to distinguish specific interactors from non-specific binders.
Data Presentation
The following table represents hypothetical quantitative data from an AP-MS experiment designed to identify this compound interactors. In this example, proteins with a high fold change and low p-value in the this compound pulldown compared to the control are considered potential interactors.
Table 1: Representative Quantitative Proteomic Data of this compound Interactome
| Protein ID (UniProt) | Gene Name | Fold Change (this compound/Control) | p-value | Description |
| P21127 | NEDD4 | 25.8 | 1.2e-5 | E3 ubiquitin-protein ligase NEDD4-1 |
| P01116 | KRAS | 18.3 | 4.5e-5 | GTPase KRas |
| P62258 | HRAS | 15.1 | 9.1e-5 | GTPase HRas |
| P01111 | NRAS | 12.5 | 1.8e-4 | GTPase NRas |
| P62834 | YWHAZ | 8.2 | 3.2e-3 | 14-3-3 protein zeta/delta |
| P27348 | GRB2 | 6.5 | 5.1e-3 | Growth factor receptor-bound protein 2 |
| Q13547 | SHC1 | 5.9 | 7.8e-3 | SHC-transforming protein 1 |
| P04626 | ERBB1 | 4.1 | 1.2e-2 | Epidermal growth factor receptor |
| P45985 | BRAF | 3.7 | 2.5e-2 | B-Raf proto-oncogene serine/threonine-protein kinase |
| Q02750 | MAP2K1 | 3.2 | 3.1e-2 | Mitogen-activated protein kinase kinase 1 |
Experimental Protocols
This section provides a detailed methodology for the identification of this compound interactors.
Materials and Reagents:
-
This compound (MedChemExpress, HY-162809)
-
NHS-activated Sepharose beads (or similar)
-
Cancer cell line expressing mutant K-Ras (e.g., SW620, AsPC-1)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Protocol:
-
Preparation of this compound-conjugated Beads:
-
Synthesize an analog of this compound with a linker arm suitable for conjugation to NHS-activated beads.
-
Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Incubate the beads with the this compound analog in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3) overnight at 4°C with gentle rotation.
-
Block any remaining active groups on the beads by incubating with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 2 hours at room temperature.
-
Wash the beads extensively with PBS to remove any unbound compound.
-
-
Cell Culture and Lysis:
-
Culture K-Ras mutant cancer cells to 80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate (e.g., 1-2 mg of total protein) with the this compound-conjugated beads (or control beads without this compound) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove non-specific binders.
-
-
Elution:
-
Competitive Elution (for specificity): Incubate the beads with an excess of free this compound in lysis buffer for 1 hour at 4°C to elute specific interactors.
-
Acidic Elution (for total bound proteins): Elute the bound proteins by incubating the beads with elution buffer for 10 minutes at room temperature. Neutralize the eluate immediately with neutralization buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce the eluted proteins with DTT at 56°C for 30 minutes.
-
Alkylate the proteins with IAA in the dark at room temperature for 20 minutes.
-
Digest the proteins with trypsin overnight at 37°C.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Perform label-free quantification to determine the relative abundance of proteins in the this compound pulldown versus the control.
-
Filter the data to identify proteins that are significantly enriched in the this compound sample.
-
Visualizations
Experimental Workflow
Application Notes and Protocols for Assessing XMU-MP-9 Efficacy in Cell Viability and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of XMU-MP-9, a selective inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), by assessing its impact on cell viability and apoptosis. Detailed protocols for key assays are provided to ensure reproducible and reliable results.
Introduction
This compound is a potent and reversible inhibitor of the core Hippo signaling pathway kinases, MST1 and MST2. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is frequently observed in various cancers. This compound blocks the activity of MST1/2, which in turn reduces the phosphorylation of Large Tumor Suppressor Kinases 1/2 (LATS1/2) and the downstream effector Yes-associated protein (YAP). In many cancer cell types, particularly those of hematopoietic origin, this inhibition leads to a reduction in cell viability and the induction of programmed cell death (apoptosis).
These notes will detail the experimental procedures to quantify the effects of this compound on cancer cells, focusing on assays that measure metabolic activity as an indicator of cell viability and hallmark features of apoptosis.
Mechanism of Action: this compound and the Hippo Signaling Pathway
The canonical Hippo signaling pathway acts as a tumor suppressor. When active, MST1/2 kinases phosphorylate and activate LATS1/2. Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. This prevents YAP/TAZ from entering the nucleus and activating TEAD transcription factors, which drive the expression of genes involved in cell proliferation and survival.
This compound inhibits MST1/2, thereby inactivating the Hippo kinase cascade. This leads to the dephosphorylation and nuclear translocation of YAP/TAZ, which would typically promote cell proliferation in normal tissues. However, in certain cancer contexts, such as hematopoietic tumors, sustained YAP activation can paradoxically trigger apoptosis. Treatment with this compound has been shown to increase the expression of pro-apoptotic genes.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected outcomes from the described assays when treating susceptible cancer cells with this compound.
Table 1: Cell Viability Assessment
| Assay | Principle | Endpoint Measurement | Expected Result with this compound |
| MTT Assay | Conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells. | Absorbance at 570 nm. | Dose-dependent decrease in absorbance. |
Table 2: Apoptosis Assessment
| Assay | Principle | Endpoint Measurement | Expected Result with this compound |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) stains necrotic or late apoptotic cells. | Flow cytometry analysis of fluorescently labeled cells. | Increase in Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) cell populations. |
| Caspase-3/7 Activity Assay | Cleavage of a luminogenic or fluorogenic substrate by activated caspase-3 and -7. | Luminescence or fluorescence intensity. | Dose-dependent increase in signal. |
| TUNEL Assay | TdT enzyme labels DNA strand breaks with fluorescently labeled dUTPs. | Fluorescence microscopy or flow cytometry. | Increase in the number of TUNEL-positive cells. |
| Western Blot | Detection of specific proteins involved in the apoptotic cascade. | Band intensity corresponding to cleaved PARP and changes in Bcl-2 family proteins. | Increased levels of cleaved PARP (89 kDa fragment). |
Experimental Protocols
Cell Viability Assay:
Application Notes and Protocols for Testing XMU-MP-9 in Pancreatic Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of XMU-MP-9, a small molecule degrader of K-Ras mutants, in animal models of pancreatic cancer. The protocols outlined below cover the establishment of xenograft models, preparation and administration of this compound, and methods for assessing treatment efficacy and target engagement.
Introduction to this compound in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a grim prognosis, largely driven by mutations in the KRAS oncogene in over 90% of cases.[1] These mutations lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival. This compound is a novel bifunctional compound that acts as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and mutant K-Ras.[2] This induced proximity leads to the ubiquitination and subsequent degradation of K-Ras, offering a promising therapeutic strategy for KRAS-driven cancers like pancreatic cancer.[2]
Recommended Animal Models for this compound Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Both subcutaneous and orthotopic xenograft models using human pancreatic cancer cell lines are recommended.
-
Subcutaneous Xenograft Models: These models are established by injecting pancreatic cancer cells into the flank of immunocompromised mice. They are advantageous for their ease of establishment, and the straightforward monitoring of tumor growth using calipers.[3]
-
Orthotopic Xenograft Models: In these models, cancer cells are implanted directly into the pancreas of the mouse.[3][4] This provides a more clinically relevant tumor microenvironment and allows for the study of local invasion and metastasis.[3][4] Ultrasound-guided injection is a minimally invasive method for establishing orthotopic tumors.[4][5]
Recommended Cell Lines: Human pancreatic cancer cell lines harboring KRAS mutations are suitable for these studies. Examples include:
-
AsPC-1 (KRAS G12D)
-
MIA PaCa-2 (KRAS G12C)
-
PANC-1 (KRAS G12D)
-
BxPC-3 (KRAS wild-type, can be used as a negative control)
Recommended Mouse Strains: Immunocompromised mice are essential for establishing human tumor xenografts. Commonly used strains include:
-
Athymic Nude (nu/nu) mice
-
NOD/SCID mice
Quantitative Data Summary
While specific data for this compound in pancreatic cancer xenograft models is not yet extensively published, the following tables provide a template for presenting efficacy data based on typical preclinical studies. Researchers should populate these tables with their experimental data.
Table 1: Effect of this compound on Tumor Growth in a Subcutaneous Pancreatic Cancer Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A |
| This compound (40 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | TBD |
| This compound (80 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | TBD |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (40 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (80 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Quantification of K-Ras Downstream Signaling Proteins by Western Blot
| Treatment Group | p-MEK / Total MEK (relative intensity) | p-ERK / Total ERK (relative intensity) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (40 mg/kg) | Mean ± SEM | Mean ± SEM |
| This compound (80 mg/kg) | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Pancreatic Cancer Xenograft Model Establishment
4.1.1. Subcutaneous Xenograft Model
-
Culture human pancreatic cancer cells (e.g., AsPC-1, MIA PaCa-2) in their recommended growth medium.
-
Harvest cells during the logarithmic growth phase and resuspend them in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL.[3]
-
Inject 0.2 mL of the cell suspension (1 x 10⁷ cells) subcutaneously into the dorsal flank of each mouse.[3]
-
Monitor the mice for tumor formation. Tumors typically become palpable within 2-6 weeks.[1]
-
Once tumors reach a volume of approximately 80-120 mm³, randomize the mice into treatment groups.[6]
4.1.2. Orthotopic Xenograft Model
-
Prepare the pancreatic cancer cell suspension as described for the subcutaneous model.
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision in the left subcostal region to expose the pancreas.
-
Using a 29-gauge insulin syringe, slowly inject 20-50 µL of the cell suspension (1-2 x 10⁶ cells) into the tail or head of the pancreas.[4]
-
Carefully return the pancreas and spleen to the abdominal cavity and close the incision with sutures.
-
Monitor tumor growth using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells).[4][7]
Preparation and Administration of this compound
4.2.1. Formulation of this compound for Intravenous Injection
-
Disclaimer: The following is a suggested formulation. Researchers should optimize the vehicle for their specific experimental conditions to ensure solubility and minimize toxicity.
-
Vehicle Preparation: A common vehicle for intravenous administration of hydrophobic compounds in mice is a mixture of DMSO, PEG300 (polyethylene glycol 300), and sterile saline. A suggested ratio is 5-10% DMSO, 30-40% PEG300, and 50-65% saline.
-
This compound Solution Preparation:
-
Dissolve this compound powder in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Slowly add sterile saline to the DMSO/PEG300 mixture while vortexing to achieve the final desired concentration of this compound (e.g., 4 mg/mL for a 40 mg/kg dose in a 20g mouse receiving a 200 µL injection).
-
Visually inspect the solution for any precipitation. If precipitation occurs, adjust the vehicle composition or warm the solution slightly.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
4.2.2. Administration Protocol
-
Administer this compound via tail vein injection at a dosage of 40-80 mg/kg.[2]
-
The recommended treatment frequency is once or twice daily.[2]
-
The duration of treatment will depend on the experimental design but typically ranges from 14 to 28 days.
-
The vehicle control group should receive an equivalent volume of the vehicle solution following the same administration schedule.
Efficacy Assessment
4.3.1. Tumor Growth Monitoring
-
For subcutaneous tumors, measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.[6]
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[3]
-
For orthotopic tumors, use non-invasive imaging (ultrasound or bioluminescence) to monitor tumor growth weekly.[4][7]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
4.3.2. Body Weight and Health Monitoring
-
Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Observe the mice daily for any signs of distress, such as changes in behavior, appetite, or physical appearance.
Western Blot Analysis for Target Engagement
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Snap-freeze a portion of the tumor tissue in liquid nitrogen for protein analysis.
-
Homogenize the tumor tissue in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., Bradford assay).
-
Separate 20-40 µg of total protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against K-Ras, phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C.[8][9][10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
This compound Mechanism of Action
Caption: this compound acts as a molecular glue to promote the degradation of mutant KRAS.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Preclinical mouse models for immunotherapeutic and non-immunotherapeutic drug development for pancreatic ductal adenocarcinoma - He - Annals of Pancreatic Cancer [apc.amegroups.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. sites.math.duke.edu [sites.math.duke.edu]
- 7. mdpi.com [mdpi.com]
- 8. ERK kinase phosphorylates and destabilizes the tumor suppressor FBW7 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating XMU-MP-9 Resistance with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
XMU-MP-9 is a novel bifunctional compound that induces the degradation of mutant K-Ras, a critical oncogene in various cancers including colon, lung, and pancreatic cancer.[1][2] It functions as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras, leading to K-Ras ubiquitination and subsequent degradation.[1][2] While promising, the emergence of drug resistance is a common challenge in cancer therapy.[3] The CRISPR-Cas9 system offers a powerful tool for systematically identifying the genetic drivers of drug resistance.[4][5][6][7]
These application notes provide a comprehensive framework for utilizing CRISPR-Cas9 technology to elucidate mechanisms of resistance to this compound. We present a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance. Furthermore, we outline methods for the validation and characterization of candidate resistance genes.
Hypothesized Resistance Mechanisms to this compound
Resistance to this compound could arise from various genetic or epigenetic alterations. A genome-wide CRISPR-Cas9 screen can systematically interrogate these possibilities:
-
Alterations in Drug Target Engagement: Mutations in KRAS or NEDD4L1 (encoding Nedd4-1) that prevent this compound binding or disrupt the formation of the K-Ras/XMU-MP-9/Nedd4-1 ternary complex.
-
Dysregulation of the Ubiquitin-Proteasome System: Loss-of-function mutations in genes essential for the ubiquitin-proteasome pathway could impair the degradation of ubiquitinated K-Ras.
-
Activation of Bypass Signaling Pathways: Upregulation of parallel or downstream signaling pathways (e.g., MAPK, PI3K-AKT) that compensate for the loss of K-Ras signaling.[8]
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps or metabolic enzymes that reduce the intracellular concentration of this compound.
Experimental Workflow
The overall experimental workflow for identifying this compound resistance genes using a genome-wide CRISPR-Cas9 screen is depicted below.
Caption: Genome-wide CRISPR-Cas9 screen workflow for this compound resistance.
Signaling Pathway Perturbation
This compound promotes the degradation of K-Ras, thereby inhibiting downstream signaling through the MAPK and PI3K pathways. A CRISPR-Cas9 screen can identify genes whose knockout reactivates these or parallel pathways, leading to resistance.
Caption: this compound mechanism and potential resistance pathways.
Data Presentation
Quantitative data from the CRISPR screen should be summarized in tables for clarity. The primary output will be a list of genes whose knockout is enriched in the this compound-treated population.
Table 1: Top Enriched Genes Conferring Resistance to this compound (Hypothetical Data)
| Gene Symbol | Gene Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| GENE_A | E3 Ubiquitin Ligase | 5.8 | 1.2e-8 | 3.5e-7 |
| GENE_B | MAPK Pathway Component | 5.2 | 3.5e-8 | 8.1e-7 |
| GENE_C | Drug Transporter | 4.9 | 8.1e-7 | 1.5e-6 |
| GENE_D | Proteasome Subunit | 4.5 | 1.5e-6 | 2.2e-5 |
| NEDD4L1 | Neural Precursor Cell Expressed, Developmentally Down-Regulated 4-Like, E3 Ubiquitin Protein Ligase | 4.2 | 2.2e-6 | 3.1e-5 |
Table 2: Validation of Top Candidate Genes (Hypothetical Data)
| Gene Knockout | Cell Viability IC50 (µM) of this compound | Fold Change in IC50 vs. Control |
| Non-targeting Control | 0.5 | 1.0 |
| GENE_A KO | 5.2 | 10.4 |
| GENE_B KO | 4.8 | 9.6 |
| GENE_C KO | 4.5 | 9.0 |
| NEDD4L1 KO | 3.9 | 7.8 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.[9][10][11]
1. Cell Line Preparation
-
Select a cancer cell line with a known K-Ras mutation that is sensitive to this compound.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9 expression vector.
-
Select for Cas9-expressing cells using an appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or Sanger sequencing of a targeted locus).
2. Lentiviral sgRNA Library Transduction
-
Amplify a pooled human genome-wide sgRNA library (e.g., GeCKO v2, Brunello).
-
Produce lentivirus by transfecting HEK293T cells with the sgRNA library plasmids and packaging plasmids.
-
Transduce the stable Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure at least 500-fold coverage of the sgRNA library.
3. Drug Selection
-
Select for transduced cells with puromycin.
-
Collect a baseline cell population (T0) for genomic DNA extraction.
-
Split the remaining cells into a control group (vehicle-treated) and a treatment group (this compound-treated).
-
Treat the cells with a concentration of this compound that results in significant but incomplete cell death (e.g., IC80-90) for 14-21 days, allowing for the outgrowth of resistant cells.
4. Data Acquisition and Analysis
-
Harvest the surviving cells from both the control and this compound-treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-containing cassettes by PCR.
-
Perform next-generation sequencing (NGS) to determine the representation of each sgRNA.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. Tools like MAGeCK can be used for this analysis.
Protocol 2: Validation of Candidate Resistance Genes
Validation is crucial to confirm that the identified genes are bona fide drivers of resistance.[12][13]
1. Generation of Individual Gene Knockout Cell Lines
-
Design 2-3 high-efficiency sgRNAs targeting each candidate gene identified from the screen.
-
Individually clone these sgRNAs into a lentiviral vector.
-
Produce lentivirus and transduce the parental Cas9-expressing cell line.
-
Select for transduced cells and expand individual clones or use a polyclonal population.
2. Confirmation of Gene Knockout
-
Genomic Level: Extract genomic DNA and perform Sanger sequencing or a TIDE assay to confirm the presence of indels at the target locus.[12]
-
Protein Level: Perform Western blotting or mass spectrometry to confirm the absence of the target protein.[12]
3. Phenotypic Validation
-
Perform cell viability assays (e.g., CellTiter-Glo) to compare the sensitivity of the individual knockout cell lines and the non-targeting control cell line to a range of this compound concentrations.
-
Calculate the IC50 values to quantify the degree of resistance conferred by the gene knockout.
-
Conduct long-term colony formation assays in the presence of this compound to assess the survival advantage of the knockout cells.
4. Mechanistic Follow-up Studies
-
For validated resistance genes, investigate the underlying mechanism. For example, if a component of a signaling pathway is identified, use Western blotting to assess the phosphorylation status of key downstream effectors in the presence and absence of this compound.
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to systematically identify and validate genes that mediate resistance to this compound. The protocols and framework presented here offer a comprehensive guide for researchers to uncover novel resistance mechanisms, which can inform the development of combination therapies and strategies to overcome resistance, ultimately improving the clinical efficacy of K-Ras targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [mospace.umsystem.edu]
- 4. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 5. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Validate a CRISPR Knockout [biognosys.com]
- 13. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing XMU-MP-9 Treatment for K-Ras Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing XMU-MP-9 for the targeted degradation of oncogenic K-Ras. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments for maximal K-Ras degradation while maintaining cell health.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bifunctional small molecule that acts as a "molecular glue."[1] It facilitates the interaction between the E3 ubiquitin ligase Nedd4-1 and mutant K-Ras.[1][2][3] By binding to both proteins, this compound induces the ubiquitination of K-Ras, marking it for degradation through the lysosomal pathway.[4][5] This leads to a reduction in the total levels of oncogenic K-Ras, thereby inhibiting downstream signaling pathways, such as the RAF/MEK/ERK pathway, and suppressing cancer cell proliferation.[2]
Q2: How do I determine the optimal concentration and duration of this compound treatment for my cell line?
A2: The optimal concentration and duration of this compound treatment are cell-line dependent. We recommend performing a dose-response and a time-course experiment to determine the optimal conditions for your specific model. Start with a concentration range of 2-20 µM and time points ranging from 4 to 48 hours.[5] Assess both K-Ras protein levels (via Western blot) and cell viability (e.g., using an MTT or CCK-8 assay) at each point. The goal is to identify a concentration and duration that result in maximal K-Ras degradation with minimal cytotoxicity.
Q3: What are the known K-Ras mutations targeted by this compound?
A3: this compound has been shown to promote the degradation of various K-Ras mutants, including G12V, G12D, G12C, G12S, G13D, and Q61H.[2]
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data in various cell culture media is not extensively published, it is generally recommended to prepare fresh dilutions of this compound from a DMSO stock for each experiment to ensure consistent activity. The stability of compounds in media can be influenced by factors like pH, temperature, and media components.[6]
Q5: Are there any known off-target effects of this compound?
A5: Current research suggests that this compound's primary mechanism is the targeted degradation of K-Ras through Nedd4-1.[1][2] However, as with any small molecule inhibitor, off-target effects are possible.[6][7][8][9] It is advisable to include appropriate controls in your experiments, such as treating cells that do not express mutant K-Ras or using a structurally related but inactive compound if available. Monitoring the levels of other proteins or using proteomic approaches can also help identify potential off-target effects.
Data Presentation
Table 1: Representative Dose-Response of this compound on K-Ras G12V Degradation and Cell Viability
| This compound Concentration (µM) | Treatment Duration (hours) | K-Ras G12V Level (% of Control) | Cell Viability (% of Control) |
| 0 (DMSO) | 48 | 100% | 100% |
| 2 | 48 | 85% | 95% |
| 5 | 48 | 50% | 88% |
| 10 | 48 | 20% | 75% |
| 20 | 48 | 15% | 50% |
Note: These are representative data based on published literature. Actual results may vary depending on the cell line and experimental conditions.
Table 2: Representative Time-Course of 10 µM this compound on K-Ras G12V Degradation
| Treatment Duration (hours) | K-Ras G12V Level (% of 0h Control) |
| 0 | 100% |
| 4 | 90% |
| 8 | 70% |
| 12 | 55% |
| 24 | 30% |
| 48 | 20% |
Note: These are representative data based on published literature. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for K-Ras Degradation
This protocol outlines the steps to assess the levels of K-Ras protein following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against K-Ras (and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound or DMSO control for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the K-Ras signal to the loading control.
Protocol 2: Cycloheximide (CHX) Chase Assay for K-Ras Half-Life
This assay determines the half-life of K-Ras by inhibiting new protein synthesis and observing the rate of its degradation.[10][11][12]
Materials:
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
This compound
-
Materials for Western blotting (as listed above)
Procedure:
-
Cell Plating: Plate cells to reach about 70-80% confluency on the day of the experiment.
-
Pre-treatment: Treat one set of cells with this compound and another with DMSO for a predetermined time (e.g., 24 hours) to induce K-Ras degradation machinery.
-
CHX Treatment: Add CHX to all wells at a final concentration of 50-100 µg/mL. This is time point 0.
-
Time Points: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours).
-
Western Blotting: Lyse the cells at each time point and perform Western blotting for K-Ras as described in Protocol 1.
-
Analysis: Quantify the K-Ras band intensity at each time point, normalize to the 0-hour time point for each condition (this compound treated and control), and plot the results on a semi-logarithmic graph to calculate the protein half-life.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]
Materials:
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations and a DMSO control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak K-Ras degradation | 1. This compound concentration is too low. 2. Treatment duration is too short. 3. Low expression of Nedd4-1 in the cell line. 4. Poor antibody quality for Western blot.[16][17][18][19] | 1. Perform a dose-response experiment with higher concentrations. 2. Increase the treatment duration. 3. Verify Nedd4-1 expression by Western blot. Consider overexpression of Nedd4-1 as a positive control. 4. Use a validated antibody for K-Ras and optimize antibody concentration and incubation time. |
| High cytotoxicity observed | 1. This compound concentration is too high. 2. Treatment duration is too long. 3. Cell line is particularly sensitive to the compound. | 1. Reduce the concentration of this compound. 2. Shorten the treatment duration. 3. Perform a detailed time-course and dose-response viability assay to determine the therapeutic window. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency. 2. Inconsistent preparation of this compound solution. 3. Variations in incubation times or other experimental parameters. | 1. Use cells within a consistent passage number range and plate at a consistent density. 2. Prepare fresh this compound dilutions for each experiment. 3. Ensure all experimental steps are performed consistently. |
| Multiple bands on Western blot for K-Ras | 1. Non-specific antibody binding. 2. Protein degradation during sample preparation.[20] 3. Post-translational modifications of K-Ras. | 1. Optimize antibody dilution and blocking conditions. Use a more specific antibody if available. 2. Ensure protease inhibitors are included in the lysis buffer and keep samples on ice. 3. Consult literature for known modifications of K-Ras in your cell model. |
Visualizations
Caption: K-Ras signaling and this compound's mechanism.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. KRas takes a different route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. benchchem.com [benchchem.com]
- 10. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 18. sinobiological.com [sinobiological.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. stjohnslabs.com [stjohnslabs.com]
Navigating the Challenges of XMU-MP-9 in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with the bifunctional compound XMU-MP-9, specifically addressing its solubility and stability in aqueous solutions. Due to the limited availability of comprehensive public data on these parameters, this guide offers a combination of known information, recommended protocols to determine these properties in your own laboratory setting, and troubleshooting strategies to mitigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous buffers like PBS?
A1: Currently, there is limited published data detailing the quantitative solubility of this compound in common aqueous buffers such as Phosphate-Buffered Saline (PBS). For a structurally similar compound, XMU-MP-1, it is reported to be insoluble in water.[1] Given its hydrophobic nature, this compound is also expected to have low aqueous solubility. It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize the Final Concentration: Your experimental concentration might be exceeding the aqueous solubility limit of this compound. Try a lower final concentration.
-
Modify the Dilution Method: Instead of a single large dilution, perform serial dilutions. Prepare an intermediate dilution of your DMSO stock in your aqueous buffer before making the final dilution.
-
Control the Temperature: Use pre-warmed (e.g., 37°C) aqueous buffer for your dilutions, as solubility often increases with temperature.[3]
-
Increase the Co-solvent Concentration: While keeping the final DMSO concentration low is crucial for cell-based assays (ideally below 0.5%), a slightly higher concentration might be necessary to maintain solubility.[3] Always run a vehicle control to account for any effects of the solvent.
-
Consider a Formulation: For in vivo studies or challenging in vitro systems, a formulation containing excipients like PEG300 and Tween 80 may be necessary to improve solubility and stability. A suggested formulation for the related compound XMU-MP-1 involves a mixture of DMSO, PEG300, and Tween 80.[1]
Q3: How should I store my this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: What is the stability of this compound in my cell culture medium at 37°C?
A4: The stability of this compound in cell culture media at 37°C over the course of a typical experiment has not been extensively reported. It is recommended to assess its stability under your specific experimental conditions (e.g., media composition, pH, duration of incubation). A detailed protocol for assessing compound stability is provided in the "Experimental Protocols" section of this guide.
Data Presentation: Solubility and Stability
Table 1: Experimentally Determined Solubility of this compound in Various Aqueous Solutions
| Solvent/Buffer (pH) | Temperature (°C) | Maximum Soluble Concentration (µM) | Method of Determination |
| PBS (7.4) | 25 | Data to be determined | e.g., Shake-Flask Method |
| PBS (7.4) | 37 | Data to be determined | e.g., Shake-Flask Method |
| DMEM + 10% FBS (7.4) | 37 | Data to be determined | e.g., Kinetic Solubility Assay |
| RPMI + 10% FBS (7.4) | 37 | Data to be determined | e.g., Kinetic Solubility Assay |
Table 2: Experimentally Determined Stability of this compound in Aqueous Solution (e.g., 10 µM in PBS, pH 7.4)
| Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) | Method of Determination |
| 4 | 24 | Data to be determined | HPLC/LC-MS |
| 25 (Room Temp) | 24 | Data to be determined | HPLC/LC-MS |
| 37 | 24 | Data to be determined | HPLC/LC-MS |
| 37 | 48 | Data to be determined | HPLC/LC-MS |
| 37 | 72 | Data to be determined | HPLC/LC-MS |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard methods for determining thermodynamic solubility.
-
Preparation of Saturated Solution:
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Add an excess amount of this compound powder to a known volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Allow the solution to equilibrate for 24-48 hours.
-
-
Sample Preparation:
-
After equilibration, allow the undissolved material to settle.
-
Carefully remove an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Assessment of Stability in Aqueous Solution
This protocol provides a framework for evaluating the stability of this compound over time at different temperatures.
-
Preparation of Test Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low and consistent across all samples.
-
-
Incubation:
-
Aliquot the test solution into multiple vials for each time point and temperature condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
-
Sample Analysis:
-
Immediately analyze the sample by HPLC or LC-MS to determine the concentration of the parent this compound compound.
-
If immediate analysis is not possible, quench the reaction by adding an equal volume of cold acetonitrile or methanol and store at -80°C.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining compound versus time for each temperature to visualize the degradation kinetics.
-
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for addressing this compound precipitation.
References
Potential off-target effects of XMU-MP-9 in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of XMU-MP-1 in cancer cells. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of XMU-MP-1?
A1: XMU-MP-1 is a potent, reversible, and ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are the core components of the Hippo signaling pathway. The IC50 values for XMU-MP-1 are approximately 71.1 nM for MST1 and 38.1 nM for MST2. By inhibiting MST1/2, XMU-MP-1 is expected to block the phosphorylation of downstream targets like LATS1/2 and MOB1, leading to the activation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).
Q2: I am observing a phenotype inconsistent with Hippo pathway inhibition (e.g., cell cycle arrest). Could this be due to off-target effects?
A2: Yes, it is highly plausible. While XMU-MP-1 is a potent MST1/2 inhibitor, it is not entirely specific. Kinome-wide profiling has revealed that XMU-MP-1 can inhibit other kinases with high affinity. Notably, it has been shown to bind to and inhibit Aurora A and Aurora B kinases, which are critical regulators of mitosis. Inhibition of Aurora kinases is known to cause cell cycle arrest, an effect that has been observed in some cell types treated with XMU-MP-1. Therefore, if you observe effects such as decreased proliferation or cell cycle arrest, it is crucial to consider the off-target activity of XMU-MP-1 on kinases like Aurora A/B.
Q3: What are the known off-targets of XMU-MP-1?
A3: A KINOMEscan profiling study screened XMU-MP-1 against 468 kinases and identified 23 kinases that were strongly inhibited (control % ≤10). Besides MST1, MST2, MST3, and MST4, prominent off-targets include Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB). Other studies have also noted the inhibition of ULK1/2. The affinity of XMU-MP-1 for some of these off-targets is comparable to its affinity for MST1/2, making these off-target effects physiologically relevant in cellular assays.
Q4: How can I experimentally verify if the phenotype I'm observing is an on-target or off-target effect?
A4: To dissect on-target versus off-target effects, a multi-pronged approach is recommended:
-
**Rescue
Technical Support Center: Interpreting Unexpected Cellular Phenotypes After XMU-MP-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected cellular phenotypes following treatment with XMU-MP-1.
Introduction to XMU-MP-1
XMU-MP-1 was first identified as a potent and selective inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2] The intended mechanism of action of XMU-MP-1 is to block MST1/2 activity, leading to the activation and nuclear translocation of the downstream effector Yes-associated protein (YAP) and its paralog transcriptional coactivator with PDZ-binding motif (TAZ).[1][3] This activation is expected to promote cell proliferation and tissue regeneration. However, a growing body of evidence suggests that XMU-MP-1 can elicit unexpected cellular responses, including cell cycle arrest and apoptosis, in a context-dependent manner. These off-target effects are likely due to its activity against other kinases.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are undergoing cell cycle arrest after XMU-MP-1 treatment, but I expected to see increased proliferation. Why is this happening?
A1: This is a documented, yet unexpected, phenotype. While XMU-MP-1 is an MST1/2 inhibitor and should promote proliferation through YAP/TAZ activation, it has been observed to cause cell cycle arrest, particularly at the G2/M phase, in certain cell types like hematopoietic cancer cells and in human hair follicle keratinocytes.[4]
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that XMU-MP-1 is inhibiting the Hippo pathway in your cell line. You can do this by assessing the phosphorylation status of downstream targets.
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Western Blot: Check for a decrease in the phosphorylation of LATS1 (Ser909) and MOB1 (Thr35), direct substrates of MST1/2. An increase in the total protein levels of YAP/TAZ may also be observed.
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Immunofluorescence: Observe the nuclear translocation of YAP/TAZ. In untreated or control cells, YAP/TAZ should be predominantly cytoplasmic. After effective XMU-MP-1 treatment, a significant increase in nuclear YAP/TAZ should be visible.
-
-
Investigate Off-Target Effects: The most probable cause for cell cycle arrest is the off-target activity of XMU-MP-1. A KINOMEscan profile revealed that XMU-MP-1 has a strong affinity for at least 21 other kinases.[4]
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Aurora Kinase Inhibition: XMU-MP-1 is known to inhibit Aurora A and Aurora B kinases.[4][6] These kinases are crucial for mitotic progression. Their inhibition leads to defects in chromosome segregation and ultimately, cell cycle arrest at the G2/M phase.
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Experimental Validation: To test if Aurora kinase inhibition is the cause, you can perform experiments to assess the activity of these kinases or use a more specific Aurora kinase inhibitor as a positive control for the observed phenotype.
-
-
Consider Cell-Type Specificity: The cellular response to XMU-MP-1 can be highly cell-type dependent. The balance between the on-target effects on the Hippo pathway and the off-target effects on other kinases can vary significantly between different cell lines.
Q2: I am observing increased apoptosis in my cells treated with XMU-MP-1. Isn't it supposed to be pro-survival?
A2: Yes, the expected outcome of Hippo pathway inhibition is generally pro-survival and anti-apoptotic. However, similar to cell cycle arrest, increased apoptosis has been reported in specific contexts, such as in hematopoietic tumor cells.[7][8]
Troubleshooting Steps:
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Confirm Apoptosis: Use multiple assays to confirm that the observed cell death is indeed apoptosis.
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Caspase Activity Assays: Measure the activity of executioner caspases like caspase-3 and caspase-7.
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Annexin V/PI Staining: Use flow cytometry to distinguish between apoptotic, necrotic, and live cells.
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Western Blot for Cleaved PARP: Detect the cleaved form of PARP, a hallmark of apoptosis.
-
-
Link to Cell Cycle Arrest: The induction of apoptosis can be a direct consequence of prolonged cell cycle arrest. Cells that are unable to resolve mitotic errors caused by the inhibition of off-target kinases like Aurora A/B may undergo mitotic catastrophe, a form of cell death that often leads to apoptosis.
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Evaluate Other Off-Target Kinases: Besides Aurora kinases, XMU-MP-1 is known to inhibit other kinases that could be involved in cell survival pathways, such as ULK1/2.[5] The inhibition of these kinases might contribute to the pro-apoptotic effect in your specific cell type.
Q3: How can I be sure that the phenotype I'm observing is due to an off-target effect of XMU-MP-1?
A3: Distinguishing on-target from off-target effects is a critical aspect of working with kinase inhibitors.
Experimental Approaches:
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Use a Structurally Different MST1/2 Inhibitor: If available, treat your cells with another potent and selective MST1/2 inhibitor that has a different chemical structure and off-target profile. If the unexpected phenotype disappears, it is likely an off-target effect of XMU-MP-1.
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Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete MST1 and MST2 in your cells. If the phenotype of MST1/2 depletion does not phenocopy the XMU-MP-1 treatment, the effect of the compound is likely off-target.
-
Rescue Experiments: If you hypothesize that the unexpected phenotype is due to the inhibition of a specific off-target kinase (e.g., Aurora Kinase A), you could try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
Quantitative Data Summary
| Parameter | Value | Kinase | Reference |
| IC50 | 71.1 nM | MST1 | [1] |
| IC50 | 38.1 nM | MST2 | [1] |
Known Off-Target Kinases of XMU-MP-1 (Partial List) [4][5][6]
| Kinase Family | Specific Kinases |
| Aurora Kinases | Aurora A, Aurora B |
| TAO Kinases | TAO1, TAO2, TAO3 |
| JAK | JAK1 |
| MAP3K | MEKK2, MEKK3 |
| ULK | ULK1, ULK2 |
Experimental Protocols
Western Blot for Hippo Pathway Proteins
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Cell Lysis:
-
Treat cells with XMU-MP-1 at the desired concentration and for the appropriate duration.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-LATS1, anti-LATS1, anti-p-MOB1, anti-MOB1, anti-YAP/TAZ) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence for YAP/TAZ Nuclear Translocation
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with XMU-MP-1 as required.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against YAP/TAZ overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides with a mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Cell Viability Assay (MTT Assay)
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of XMU-MP-1 concentrations.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory effect of XMU-MP-1.
Caption: A logical workflow for troubleshooting unexpected results with XMU-MP-1.
Caption: On-target vs. potential off-target effects of XMU-MP-1.
References
- 1. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. XMU-MP-1 induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Western Blot Normalization with XMU-MP-9 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on appropriate normalization strategies for Western blot experiments involving the small molecule inhibitor, XMU-MP-9. Accurate normalization is critical for obtaining reliable and reproducible data, especially when studying the effects of a compound that can induce protein degradation and modulate key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cellular pathways?
A1: this compound is a bifunctional small molecule. It has been shown to act as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of K-Ras mutants.[1] Additionally, this compound is a potent and selective inhibitor of the MST1 and MST2 kinases, which are core components of the Hippo signaling pathway.[2][3] Inhibition of MST1/2 leads to the activation of the downstream effector YAP.[2][3][4] Given these mechanisms, this compound treatment can lead to significant changes in protein expression levels, not only of its direct targets but also of downstream effectors.
Q2: Why is normalization particularly important in Western blots with this compound treatment?
A2: Normalization in Western blotting is crucial for correcting for variabilities such as unequal protein loading, transfer inconsistencies, and other experimental errors, allowing for accurate comparison of protein expression across different samples.[5][6][7] This is especially critical when using this compound because its mechanism of action—inducing protein degradation and altering signaling pathways—can lead to global changes in the proteome. Without proper normalization, it is difficult to ascertain whether observed changes in a protein of interest are a direct result of the treatment or an artifact of experimental inconsistency.
Q3: What are the primary normalization strategies for Western blotting?
A3: There are two main strategies for Western blot normalization:[8]
-
Housekeeping Proteins (HKPs): This traditional method uses a single, ubiquitously expressed endogenous protein (e.g., GAPDH, β-actin, β-tubulin) as an internal loading control.[9][10][11] The assumption is that the expression of this protein remains constant across all experimental conditions.
-
Total Protein Normalization (TPN): This method uses the total amount of protein in each lane as the loading control.[5][6][12] This is typically achieved by staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie, or fluorescent stains like Revert™ 700) before or after antibody incubation.[7][12]
Q4: Can I use housekeeping proteins like GAPDH or β-actin for normalization when treating cells with this compound?
A4: Caution is advised. The expression of commonly used housekeeping proteins can be affected by experimental conditions, including treatment with kinase inhibitors.[10][13][14] Since this compound targets fundamental signaling pathways like Ras and Hippo, which are involved in cell proliferation, apoptosis, and metabolism, it is plausible that the expression of some housekeeping proteins could be altered. Therefore, the stability of any chosen housekeeping protein must be rigorously validated for your specific experimental model and treatment conditions before it can be used for normalization.[14][15]
Q5: What is the recommended normalization strategy for Western blots with this compound treatment?
A5: Total Protein Normalization (TPN) is the highly recommended strategy for experiments involving this compound.[5][12] TPN is considered the gold standard by many journals because it is not dependent on the expression of a single protein and accounts for variations across the entire lane.[12] This method is less likely to be affected by the specific cellular changes induced by this compound, thus providing a more accurate and reliable normalization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent housekeeping protein levels across samples treated with this compound. | This compound treatment may be altering the expression of the chosen housekeeping protein. | - Validate the housekeeping protein by performing a serial dilution of your lysate to ensure the signal is within the linear range. - Test multiple housekeeping proteins to find one that is stable under your experimental conditions. - Switch to Total Protein Normalization (TPN) for more reliable results. [16] |
| Weak or no signal for the protein of interest after this compound treatment. | - this compound may be causing the degradation of your target protein. - Insufficient protein loading. - Suboptimal antibody concentration or incubation time. | - Confirm the effect of this compound on your target by performing a dose-response and time-course experiment. - Increase the amount of protein loaded per well.[17] - Optimize primary and secondary antibody concentrations and incubation times.[18] |
| High background on the blot. | - Insufficient blocking. - Antibody concentration is too high. - Inadequate washing. | - Increase blocking time or change the blocking agent (e.g., from non-fat milk to BSA, or vice versa).[18] - Reduce the concentration of the primary and/or secondary antibody.[17] - Increase the number and duration of wash steps.[17] |
| Multiple or unexpected bands appear on the blot. | - Non-specific antibody binding. - Protein degradation. - Post-translational modifications of the target protein. | - Ensure the primary antibody is specific for the target protein.[17] - Add protease and phosphatase inhibitors to your lysis buffer.[18] - Consult the literature or antibody datasheet for information on expected band sizes and potential modifications. |
Experimental Protocols
Protocol 1: Total Protein Normalization (TPN) using Ponceau S Staining
-
Sample Preparation:
-
Lyse cells treated with this compound and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Ponceau S Staining and Imaging:
-
After transfer, briefly wash the membrane in deionized water.
-
Incubate the membrane in Ponceau S solution for 1-5 minutes at room temperature with gentle agitation.
-
Wash the membrane with deionized water to remove excess stain until distinct protein bands are visible.
-
Image the membrane using a gel documentation system. This image will be used for total protein quantification.
-
-
Destaining and Immunodetection:
-
Completely destain the membrane by washing with TBST (Tris-Buffered Saline with 0.1% Tween-20) until the red stain is no longer visible.
-
Proceed with the standard Western blot protocol: blocking, primary antibody incubation, secondary antibody incubation, and chemiluminescent or fluorescent detection.
-
-
Data Analysis:
-
Quantify the band intensity of your protein of interest from the immunodetection image.
-
Quantify the total protein in each lane from the Ponceau S image.
-
Normalize the intensity of your target protein band to the total protein intensity in the corresponding lane.
-
Protocol 2: Housekeeping Protein (HKP) Normalization (with prior validation)
-
Validation of HKP Stability:
-
Treat your specific cell line with a range of this compound concentrations and for different durations.
-
Run a Western blot and probe for several common housekeeping proteins (e.g., GAPDH, β-actin, β-tubulin, Vinculin).
-
Quantify the band intensities and determine if any of these proteins show stable expression across all treatment conditions. Only a validated stable HKP should be used for normalization.
-
-
Sample Preparation, SDS-PAGE, and Transfer:
-
Follow steps 1 and 2 as described in the TPN protocol.
-
-
Immunodetection:
-
Block the membrane.
-
Incubate the membrane with the primary antibody for your protein of interest.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the blot.
-
If using chemiluminescence, you may need to strip the membrane before probing for the housekeeping protein. For fluorescent Western blotting, you can probe for the target and housekeeping protein simultaneously using antibodies conjugated to different fluorophores.
-
-
Data Analysis:
-
Quantify the band intensity of your protein of interest and the housekeeping protein.
-
Normalize the intensity of your target protein band to the intensity of the housekeeping protein band in the same lane.
-
Visualizations
Caption: Signaling pathways affected by this compound treatment.
Caption: Recommended Western blot workflow with Total Protein Normalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Western blot normalization - Wikipedia [en.wikipedia.org]
- 7. bio-rad.com [bio-rad.com]
- 8. bioradiations.com [bioradiations.com]
- 9. Loading Controls for Western Blots [labome.com]
- 10. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Loading Controls [novusbio.com]
- 12. licorbio.com [licorbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. licorbio.com [licorbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. blog.addgene.org [blog.addgene.org]
Technical Support Center: In Vivo Experiments with XMU-MP-9
This technical support center provides essential guidance for researchers and drug development professionals on designing and troubleshooting in vivo experiments with XMU-MP-9, a bifunctional molecular glue that induces the degradation of oncogenic K-Ras mutants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bifunctional compound that acts as a molecular glue. It simultaneously binds to the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][2][3][4] This enhanced interaction induces conformational changes in the Nedd4-1/K-Ras complex, promoting the ubiquitination and subsequent proteasomal degradation of various K-Ras mutants.[1][2][3] This leads to the suppression of downstream signaling pathways, such as the Raf-MEK-ERK pathway, and inhibits the proliferation of cancer cells harboring K-Ras mutations.[1]
Q2: What are the essential control groups for an in vivo experiment with this compound?
A2: To ensure the rigor and reproducibility of your in vivo studies with this compound, the following control groups are essential:
-
Vehicle Control: This group receives the same formulation as the treatment group but without this compound. It is crucial for assessing the effects of the vehicle itself on tumor growth and animal health.
-
Positive Control: A compound known to inhibit the K-Ras pathway or induce tumor regression in the chosen cancer model can be used. This helps to validate the experimental model and provides a benchmark for the efficacy of this compound.
-
Negative Control (Optional but Recommended): An ideal negative control would be a structurally similar but inactive version of this compound that does not facilitate the Nedd4-1 and K-Ras interaction. If such a compound is unavailable, a non-targeting compound of a similar chemical class could be considered to assess non-specific effects.
-
Dose-Response Groups: Multiple dosage groups of this compound should be included to determine the optimal therapeutic dose and to assess dose-dependent efficacy and toxicity.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For intravenous (i.v.) administration of hydrophobic small molecules like this compound in mice, a common approach is to use a multi-component solvent system. While the exact formulation for this compound may require optimization, a typical vehicle could consist of a primary solvent like DMSO to dissolve the compound, followed by dilution with co-solvents such as polyethylene glycol (PEG), and finally with a physiological solution like saline or PBS to ensure compatibility with the circulatory system. It is critical to keep the final concentration of organic solvents low to minimize toxicity. For example, a formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The tolerability of any new vehicle should be assessed in a small pilot study.
Q4: How should I monitor for potential toxicity of this compound in vivo?
A4: Toxicity should be monitored throughout the study by observing several key parameters:
-
Body Weight: Record the body weight of each animal at least twice a week. Significant weight loss (typically >15-20%) can be a sign of toxicity.[5][6][7]
-
Clinical Observations: Daily monitor the animals for any signs of distress, such as changes in posture, activity, grooming, or food and water intake.
-
Organ Histopathology: At the end of the study, major organs (liver, kidneys, spleen, lungs, heart) should be collected for histopathological analysis to identify any tissue damage.[5][8]
-
Blood Chemistry: Blood samples can be collected for analysis of liver and kidney function markers (e.g., ALT, AST, BUN, creatinine).[5]
Studies with this compound at doses of 40-80 mg/kg have reported no significant weight loss or toxicity to the heart, liver, spleen, lung, or kidney.[1]
Troubleshooting Guide
Problem: Poor or no tumor growth inhibition is observed.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Formulation | - Perform a dose-response study to identify the most effective concentration. - Ensure the formulation is clear and free of precipitation before injection. Consider re-optimizing the vehicle if solubility is an issue. |
| Ineffective Drug Delivery | - Confirm the accuracy of the intravenous injection technique. - For subcutaneous models, ensure consistent tumor cell implantation and monitor tumor growth to start treatment at the appropriate tumor volume. |
| Cell Line Resistance | - Verify the K-Ras mutation status of your cell line. - Assess the expression levels of Nedd4-1 in the cancer cells, as it is essential for the mechanism of action of this compound. |
| "Hook Effect" | At very high concentrations, bifunctional degraders can form binary complexes (this compound:Nedd4-1 or this compound:K-Ras) instead of the productive ternary complex, leading to reduced efficacy. Perform a wide dose-response curve to identify the optimal concentration range.[9] |
Problem: High variability in tumor growth within the same group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Ensure a consistent number of viable cells are injected for each animal. - Use a consistent injection volume and location. - Consider using a matrix like Matrigel to improve tumor take rate and uniformity. |
| Animal Health and Age | - Use animals of a similar age and weight. - Allow for an acclimatization period before starting the experiment. |
| Measurement Inconsistency | - Have the same person measure the tumors throughout the study to minimize inter-operator variability. - Use calipers for accurate tumor volume measurements. |
Experimental Protocols
Vehicle Control Protocol
-
Preparation of Vehicle: Prepare a sterile vehicle solution with the same composition as the this compound formulation, but without the active compound. A common vehicle for intravenous injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a stock solution can be prepared and then diluted to the final injection volume.
-
Animal Group: Use a group of tumor-bearing mice (e.g., n=8-10) that are age and weight-matched to the treatment groups.
-
Administration: Administer the vehicle to the animals following the same route (e.g., intravenous tail vein injection) and schedule as the this compound treatment groups.
-
Monitoring: Monitor tumor growth, body weight, and clinical signs of toxicity in parallel with the treatment groups.
Positive Control Protocol
-
Selection of Positive Control: Choose a compound with a known inhibitory effect on the K-Ras pathway or proven efficacy in the selected xenograft model. For example, a MEK inhibitor like trametinib could be used to demonstrate downstream pathway inhibition.
-
Preparation and Administration: Prepare the positive control compound in its recommended vehicle and administer it according to established protocols for dose and schedule.
-
Animal Group: Include a dedicated group of tumor-bearing mice for the positive control treatment.
-
Data Collection: Measure tumor volume and other relevant endpoints to compare the efficacy of this compound against a known standard.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cell Line | Treatment | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Nude Mice | SW620 (K-Ras G12V) | This compound | 40-80 | i.v. tail vein | Once or twice daily | Suppressed tumor growth, decreased K-Ras G12V levels, and reduced phosphorylation of B-Raf and MEK.[1] |
| BALB/c Mice | CT-26 (K-Ras G12D) | This compound | 40-80 | i.v. tail vein | Once or twice daily | Robust inhibition of tumor growth, decreased K-Ras G12V levels, and reduced phosphorylation of B-Raf and MEK.[1] |
Table 2: In Vivo Toxicity Profile of this compound
| Animal Model | Dose (mg/kg) | Observation Period | Key Findings |
| BALB/c Mice | 40-80 | Not specified | No significant weight loss or observable toxicity to the heart, liver, spleen, lung, or kidney based on histology.[1] |
Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Society of Toxicologic Pathology position paper: organ weight recommendations for toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Addressing cell line-specific variability in response to XMU-MP-9
Welcome to the technical support center for XMU-MP-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential cell line-specific variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule degrader that functions as a "molecular glue".[1][2] It acts by binding to both the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][2] This induced proximity enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent proteasomal degradation of mutant K-Ras proteins.[1][2] By degrading oncogenic K-Ras, this compound inhibits downstream signaling pathways, such as the RAF-MEK-ERK pathway, thereby suppressing the proliferation of cancer cells harboring K-Ras mutations.[3]
Q2: I am observing a weaker than expected response to this compound in my cancer cell line. What are the potential reasons for this?
A2: Cell line-specific variability in the response to this compound can be attributed to several factors:
-
K-Ras Mutation Status: this compound is designed to target cells with oncogenic K-Ras mutations. Cell lines with wild-type K-Ras are not expected to be sensitive to this compound.
-
Nedd4-1 Expression Levels: Since this compound relies on the E3 ligase Nedd4-1 to degrade K-Ras, the expression level of Nedd4-1 in a given cell line is critical. Low or absent Nedd4-1 expression will render the compound ineffective. Nedd4-1 expression is known to vary across different cancer types and cell lines.[4][5][6]
-
Cellular Protein Degradation Machinery: The overall health and efficiency of the ubiquitin-proteasome system in the cell line can influence the efficacy of any targeted protein degrader.
-
"Hook Effect": At very high concentrations, molecular glue degraders can sometimes exhibit reduced efficacy due to the formation of binary complexes (e.g., this compound-Nedd4-1 or this compound-K-Ras) instead of the productive ternary complex (Nedd4-1-XMU-MP-9-K-Ras). It is crucial to perform a full dose-response curve to identify the optimal concentration range.
Q3: Is there evidence for cell line-specific variability with similar compounds?
A3: Yes, a related compound, XMU-MP-1, which is an inhibitor of MST1/2 kinases in the Hippo pathway, shows significant cell line-specific responses. For instance, XMU-MP-1 effectively reduces the viability of hematopoietic cancer cells (B- and T-cell lines) but does not affect breast cancer cell lines like MDA-MB-231 and MCF-7 at similar concentrations.[7] This highlights the importance of considering the specific cellular context when evaluating the effects of targeted small molecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of cell proliferation | 1. Cell line has wild-type K-Ras. | Verify the K-Ras mutation status of your cell line through sequencing or literature search. |
| 2. Low expression of Nedd4-1. | Assess Nedd4-1 protein levels by Western blot. Consider using a cell line known to have higher Nedd4-1 expression for positive control. | |
| 3. Inefficient K-Ras degradation. | Confirm K-Ras degradation using Western blot after treating with a range of this compound concentrations and time points. | |
| 4. "Hook effect" at high concentrations. | Perform a full dose-response curve, including lower concentrations, to determine the optimal effective concentration. | |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. | Ensure consistent cell passage number, confluency, and media composition. |
| 2. Degradation of this compound stock solution. | Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| No degradation of K-Ras observed by Western blot | 1. Insufficient treatment time or concentration. | Perform a time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 0.1-20 µM) experiment. |
| 2. Proteasome is inhibited. | As a control, pre-treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the degradation is proteasome-dependent. The degradation of K-Ras should be rescued in the presence of the proteasome inhibitor. | |
| 3. Issues with Western blot protocol. | Optimize antibody concentrations and ensure efficient protein transfer. See the detailed Western blot protocol below. |
Data on Cell Line-Specific Variability
This compound (K-Ras Degrader)
While comprehensive comparative data for this compound is still emerging due to its novelty, preliminary studies have shown its efficacy in specific K-Ras mutant cell lines.
| Cell Line | Cancer Type | K-Ras Mutation | Reported Effect of this compound |
| SW620 | Colon Cancer | G12V | Inhibition of proliferation (2-20 µM) and degradation of K-Ras (10 µM).[3] |
| AsPC-1 | Pancreatic Cancer | G12D | Inhibition of proliferation (2-20 µM).[3] |
XMU-MP-1 (MST1/2 Inhibitor) - An Example of Cell Line-Specific Response
The following table demonstrates the differential sensitivity of various cancer cell lines to the related compound XMU-MP-1, highlighting the importance of cell context.
| Cell Line | Cell Type | EC50 (72h, µM) | Sensitivity |
| Namalwa | B-cell lymphoma | 1.21 | Sensitive[7] |
| Raji | B-cell lymphoma | 2.7 | Sensitive[7] |
| Ramos | B-cell lymphoma | 1.98 | Sensitive[7] |
| Jurkat | T-cell lymphoblastoma | 1.83 | Sensitive[7] |
| Daudi | B-cell lymphoma | 2.15 | Sensitive[7] |
| HL-60 | Myeloid leukemia | > 10 | Resistant[7] |
| K562 | Myeloid leukemia | > 10 | Resistant[7] |
| MDA-MB-231 | Breast adenocarcinoma | Resistant | Resistant[7] |
| MCF-7 | Breast adenocarcinoma | Resistant | Resistant[7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for K-Ras Degradation and Pathway Inhibition
This protocol is to assess the levels of total K-Ras and phosphorylated ERK (p-ERK), a downstream effector.
-
Cell Lysis:
-
Plate cells in 6-well plates and treat with this compound as determined from viability assays.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against K-Ras, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Nedd4-1 and K-Ras Interaction
This protocol is to confirm that this compound enhances the interaction between Nedd4-1 and K-Ras.
-
Cell Lysis:
-
Treat cells grown on 10 cm dishes with this compound or vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100 with protease inhibitors).
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 1-2 mg of pre-cleared lysate with an antibody against Nedd4-1 or K-Ras (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
Elute the protein complexes by boiling the beads in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the input, unbound, and eluted fractions by Western blot using antibodies against both Nedd4-1 and K-Ras. An increased amount of co-precipitated protein in the this compound treated sample indicates enhanced interaction.
-
Visualizations
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Troubleshooting workflow for variable response to this compound.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. e-century.us [e-century.us]
- 3. A landscape of therapeutic cooperativity in KRAS mutant cancers reveals principles for controlling tumor evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and regulatory network of E3 ubiquitin ligase NEDD4 family in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Preclinical Comparison: XMU-MP-9 vs. Adagrasib in Lung Cancer Models
For Immediate Release: A Comparative Analysis of Two Investigational Compounds in KRAS-Mutant Lung Cancer
This guide provides a detailed comparison of the preclinical efficacy of two investigational compounds, XMU-MP-9 and adagrasib, in lung cancer models. This report is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of targeted therapies for KRAS-driven malignancies.
Executive Summary
KRAS mutations are among the most prevalent oncogenic drivers in non-small cell lung cancer (NSCLC), historically representing a challenging therapeutic target. The recent development of specific inhibitors, such as adagrasib, targeting the KRAS G12C mutation has marked a significant breakthrough. In parallel, novel therapeutic strategies are emerging, including the targeted degradation of KRAS proteins, exemplified by the bifunctional compound this compound. This guide synthesizes available preclinical data to compare the distinct mechanisms of action and anti-tumor activities of this compound and adagrasib in lung cancer models.
Mechanism of Action: A Tale of Two Strategies
Adagrasib: The KRAS G12C Inhibitor
Adagrasib is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. It irreversibly binds to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This prevents the activation of downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[1] By blocking this key signaling cascade, adagrasib effectively inhibits the growth of KRAS G12C-mutant tumor cells.
This compound: The K-Ras Degrader
This compound employs a novel mechanism of action by functioning as a molecular glue. It is a bifunctional compound that binds to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[3][4][5][6][7] This induced proximity enhances the interaction between Nedd4-1 and various K-Ras mutants, leading to their ubiquitination and subsequent degradation.[3][4][5][6][7] By promoting the destruction of the oncogenic K-Ras protein, this compound effectively shuts down downstream signaling and inhibits cancer cell proliferation. This mechanism is not restricted to a single mutation, offering the potential for broader activity against different K-Ras variants.
Preclinical Efficacy: In Vitro and In Vivo Data
In Vitro Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values for adagrasib in various KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines. Preclinical data for this compound's effect on lung cancer cell line viability is less extensively published in terms of specific IC50 values; however, studies have demonstrated its ability to inhibit the proliferation of K-Ras mutant cancer cells.[3][4][5][6][7]
| Cell Line | Adagrasib IC50 (nM) |
| NCI-H358 | ~5 |
| NCI-H23 | Data not consistently reported |
| LU99 | Data not consistently reported |
| LU65 | Data not consistently reported |
Note: IC50 values can vary between studies and experimental conditions.
In Vivo Tumor Growth Inhibition
Both adagrasib and this compound have demonstrated the ability to suppress tumor growth in preclinical xenograft models.
Adagrasib: In mouse xenograft models using KRAS G12C-mutant NSCLC cell lines (e.g., LU99-Luc, H23-Luc, LU65-Luc), adagrasib treatment has been shown to lead to significant tumor regression and extended survival.[1][2] Dosing with clinically relevant concentrations of adagrasib resulted in potent anti-tumor activity.[1]
This compound: In vivo studies have shown that this compound can significantly inhibit the tumor development of K-Ras mutant harboring cells.[3][4][5][6][7] For instance, in a SW620 (colorectal cancer, K-Ras G12V) xenograft model, treatment with this compound suppressed tumor growth and was associated with decreased levels of K-Ras and downstream signaling proteins like p-B-Raf and p-MEK.[8] While specific quantitative data on tumor growth inhibition in lung cancer xenograft models is limited in the public domain, the demonstrated in vivo activity in other K-Ras mutant models is promising.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting oncogenic K-Ras mutants with a small-molecule degrader through Nedd4-1 | Sciety [sciety.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
Head-to-Head Analysis: XMU-MP-9 and MRTX1133 for Targeting KRAS G12D
A Comparative Guide for Researchers and Drug Development Professionals
The KRAS oncogene, particularly the G12D mutation, has long been a challenging target in cancer therapy. The development of specific inhibitors offers new hope for treating KRAS G12D-mutant tumors. This guide provides a detailed head-to-head analysis of two such compounds, XMU-MP-9 and MRTX1133, summarizing their mechanisms of action, performance data, and the experimental protocols used to evaluate them. While direct comparative studies are limited, this guide consolidates the available data to inform research and development efforts.
Executive Summary
MRTX1133 is a potent and selective, non-covalent inhibitor that directly targets the KRAS G12D protein, locking it in an inactive state. In contrast, this compound is a bifunctional compound that acts as a molecular glue, inducing the degradation of KRAS through the ubiquitin-proteasome system. While extensive quantitative data is available for MRTX1133, showcasing its high potency and in vivo efficacy, specific data on the activity of this compound against the KRAS G12D mutant is less prevalent in the public domain, with much of the reported data focusing on other KRAS mutants such as G12V.
Mechanism of Action
MRTX1133: Direct Inhibition of KRAS G12D
MRTX1133 is a non-covalent inhibitor that selectively binds to the switch-II pocket of the KRAS G12D protein. This binding stabilizes the inactive, GDP-bound state of KRAS G12D, thereby preventing its interaction with downstream effector proteins like RAF and PI3K.[1] This blockade of downstream signaling ultimately inhibits cancer cell proliferation and survival.
This compound: Inducing Degradation of KRAS
This compound functions as a "molecular glue" by binding to both the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[2][3] This induced proximity enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination and subsequent degradation of the K-Ras protein.[2][3] This mechanism is not specific to the G12D mutation and has been shown to be effective against multiple K-Ras mutants.[2]
Performance Data
Biochemical and Cellular Activity
The following table summarizes the available quantitative data for the biochemical and cellular activities of MRTX1133 and this compound. It is important to note the limited availability of specific data for this compound against the KRAS G12D mutant.
| Parameter | MRTX1133 | This compound | Reference |
| Target | KRAS G12D | Multiple K-Ras Mutants | [1],[2] |
| Binding Affinity (Kd) | 0.2 pM | Data not available for G12D | [4] |
| Biochemical IC50 (Nucleotide Exchange) | 0.14 nM | Data not available for G12D | [5] |
| Cellular pERK Inhibition IC50 | ~5 nM (median in KRAS G12D cell lines) | <1000 nM (in KRAS G12D and G12V cells) | [4] |
| Cell Viability IC50 | ~5 nM (median in KRAS G12D cell lines) | 2-20 µM (in various K-Ras mutant cell lines) | [4],[2] |
In Vivo Efficacy
Both MRTX1133 and this compound have demonstrated anti-tumor activity in preclinical xenograft models.
| Parameter | MRTX1133 | This compound | Reference |
| Animal Model | Xenograft models with KRAS G12D mutant tumors (e.g., pancreatic, colorectal) | Xenograft models with K-Ras mutant tumors (e.g., SW620 - KRAS G12V) | [6],[2] |
| Dosing Regimen | 30 mg/kg, intraperitoneal, twice daily | 40-80 mg/kg, intravenous, once or twice daily | [6],[2] |
| Tumor Growth Inhibition | Significant tumor regression observed | Suppression of tumor growth | [6],[2] |
| Effect on Downstream Signaling | Reduction in pERK and pS6 levels in tumor tissues | Decrease in p-B-Raf and p-MEK levels in tumors | [6],[2] |
Experimental Protocols
Cell Viability Assay
-
Cell Lines: Cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, SW1990) for MRTX1133, and various K-Ras mutant cell lines for this compound.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the inhibitor (MRTX1133 or this compound) or DMSO as a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
-
Luminescence is read on a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of viability.
-
IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.
-
Western Blotting for Downstream Signaling
-
Objective: To assess the inhibition of KRAS downstream signaling pathways (e.g., MAPK pathway).
-
Procedure:
-
KRAS G12D mutant cells are treated with the inhibitor at various concentrations for a defined period.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
KRAS G12D mutant cancer cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
MRTX1133 is typically administered via intraperitoneal (IP) injection, while this compound has been administered intravenously (IV).[2][6]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., western blotting for downstream signaling markers).
-
Visualizing the Mechanisms and Pathways
To better understand the distinct approaches of this compound and MRTX1133, the following diagrams illustrate their mechanisms of action and the KRAS signaling pathway they modulate.
References
- 1. Inhibition of GTPase KRASG12D: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 5. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of XMU-MP-9 for Mutant K-Ras Over Wild-Type: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule XMU-MP-9's activity on mutant versus wild-type K-Ras. This compound is a novel bifunctional compound that acts as a molecular glue, promoting the degradation of oncogenic K-Ras mutants. This is achieved by enhancing the interaction between K-Ras and the E3 ubiquitin ligase Nedd4-1, leading to ubiquitination and subsequent proteasomal degradation of K-Ras.[1][2][3] The data presented here is primarily based on a 2024 bioRxiv preprint by Zeng et al., which details the discovery and characterization of this compound.
Mechanism of Action: A Tale of Two Ras States
Wild-type K-Ras cycles between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, most commonly occurring at codons 12, 13, or 61, lock K-Ras in a constitutively active state, driving uncontrolled cell proliferation and survival.
While the E3 ubiquitin ligase Nedd4-1 can mediate the ubiquitination and degradation of wild-type Ras, oncogenic Ras mutants are resistant to this process.[1] However, these mutants still retain the ability to bind to Nedd4-1.[1] this compound exploits this pre-existing but non-productive interaction. It binds to both Nedd4-1 and an allosteric site on K-Ras, inducing a conformational change in the complex that facilitates the ubiquitination of mutant K-Ras by Nedd4-1, marking it for degradation.[1]
Quantitative Analysis of this compound Specificity
The following tables summarize the available quantitative data on the efficacy and specificity of this compound in inducing the degradation of K-Ras mutants.
Table 1: Efficacy of this compound in Inducing Degradation of K-Ras Mutants
| K-Ras Mutant | Cell Line | EC50 for Degradation (µM) |
| K-Ras G12V | HEK293T | 1.9 - 3.6 |
| K-Ras G12D | HEK293T | 1.9 - 3.6 |
| K-Ras G12C | HEK293T | 1.9 - 3.6 |
| K-Ras G13D | HEK293T | 1.9 - 3.6 |
| K-Ras Q61H | HEK293T | 1.9 - 3.6 |
Data extracted from Zeng et al., 2024 (bioRxiv).[1] The study reports a similar effective concentration range for these mutants.
Note on Wild-Type K-Ras Data: The primary research available does not provide a direct quantitative measure (e.g., EC50) for this compound-induced degradation of wild-type K-Ras. The specificity is inferred from the observation that this compound has a significantly lower impact on the proliferation of cell lines with wild-type Ras/Raf/MAPK signaling, such as HT-29, compared to those harboring K-Ras mutations.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the specificity of this compound.
In Vitro Ubiquitination Assay
This assay directly measures the ability of this compound to promote the ubiquitination of K-Ras by Nedd4-1.
Objective: To determine if this compound enhances the ubiquitination of K-Ras mutants by Nedd4-1 in a controlled, cell-free environment.
Materials:
-
Recombinant purified K-Ras protein (mutant or wild-type)
-
Recombinant purified Nedd4-1 protein
-
Ubiquitin
-
E1 and E2 enzymes
-
ATP
-
This compound (or vehicle control)
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies against K-Ras and ubiquitin
Procedure:
-
Combine recombinant K-Ras, Nedd4-1, E1, E2, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination process to occur.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against K-Ras to detect total K-Ras and against ubiquitin to detect ubiquitinated K-Ras.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. An increase in higher molecular weight bands corresponding to ubiquitinated K-Ras in the presence of this compound indicates a positive result.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Objective: To confirm that this compound directly binds to K-Ras within intact cells.
Materials:
-
Cells expressing the target K-Ras protein (mutant or wild-type)
-
This compound (or vehicle control)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against K-Ras
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler.
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble K-Ras in each supernatant sample by Western blotting using an anti-K-Ras antibody.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes.
Caption: Mechanism of this compound-induced degradation of mutant K-Ras.
References
Predicting Cellular Response to XMU-MP-9: A Comparative Guide to Biomarker Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting cellular response to XMU-MP-9, a novel small-molecule degrader of mutant K-Ras. We will explore the performance of potential biomarkers, compare them with alternatives for other K-Ras targeted therapies, and provide detailed experimental protocols and data to support their evaluation.
Introduction to this compound
This compound is a bifunctional compound that acts as a "molecular glue" to facilitate the degradation of oncogenic K-Ras mutants.[1][2] It achieves this by enhancing the interaction between the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[1][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of various K-Ras mutants, including those that have been challenging to target with conventional inhibitors.[1][3] By promoting the removal of the oncoprotein, this compound inhibits downstream signaling pathways, such as the phosphorylation of B-Raf and MEK, and suppresses the proliferation of cancer cells harboring K-Ras mutations.[2]
Potential Biomarkers for Predicting this compound Response
The primary determinant of cellular response to this compound is the presence of a K-Ras mutation. However, a more nuanced understanding of response and resistance may be achieved by evaluating a panel of biomarkers.
| Biomarker Category | Specific Biomarker | Rationale for Prediction | Comparison with Alternatives |
| Genomic | K-Ras Mutation Status | Primary Predictive Biomarker. this compound's mechanism is directly dependent on the presence of mutant K-Ras.[1][2] | The presence of a K-Ras mutation is a prerequisite for most K-Ras targeted therapies. For allele-specific inhibitors like sotorasib and adagrasib, the specific mutation (e.g., G12C) is critical.[4][5][6][7][8] this compound may have broader activity against various K-Ras mutants.[1] |
| Co-occurring Mutations (e.g., TP53, STK11/LKB1, KEAP1) | May modulate the cellular dependency on K-Ras signaling and influence the efficacy of targeted therapies. For example, STK11/LKB1 co-mutations are associated with resistance to KRAS G12C inhibitors.[9][10] | These co-mutations are emerging as important predictive biomarkers for KRAS G12C inhibitors and immunotherapies in K-Ras mutant cancers.[9][10][11] Their relevance to this compound requires further investigation. | |
| Proteomic | Nedd4-1 Expression Level | As the E3 ligase hijacked by this compound, sufficient levels of Nedd4-1 may be necessary for efficient K-Ras degradation. | This is a unique potential biomarker for this compound due to its specific mechanism. Other K-Ras inhibitors do not rely on Nedd4-1. |
| Basal K-Ras Protein Level | Higher levels of the target protein may influence the required drug concentration and duration of treatment for effective degradation. | Not typically used as a primary predictive biomarker for K-Ras inhibitors, but may be relevant for degraders. | |
| Phospho-B-Raf / Phospho-MEK Levels | These are downstream effectors of K-Ras signaling.[2] Their baseline levels and reduction upon treatment can serve as pharmacodynamic biomarkers of target engagement and pathway inhibition. | Inhibition of downstream signaling is a common pharmacodynamic marker for all K-Ras pathway inhibitors. | |
| Functional | In Vitro Ubiquitination of K-Ras | Direct measurement of this compound-induced K-Ras ubiquitination in a patient-derived cell model could be a strong predictor of response. | This is a mechanism-specific functional assay for this compound. |
Comparison with Alternative K-Ras Targeted Therapies
| Therapeutic Strategy | Key Biomarkers |
| This compound (K-Ras Degrader) | Primary: K-Ras mutation status. Potential: Nedd4-1 expression, co-mutations (TP53, STK11), baseline K-Ras levels. |
| KRAS G12C Covalent Inhibitors (e.g., Sotorasib, Adagrasib) | Primary: KRAS G12C mutation. Secondary/Emerging: Co-mutations (TP53, STK11/LKB1, KEAP1)[9][10], TTF-1 expression (in NSCLC)[4], RAS-RAF protein interaction levels[12], clearance of circulating tumor DNA (ctDNA)[4]. |
| Pan-RAS Inhibitors | K-Ras, H-Ras, or N-Ras mutation status. |
| Downstream Pathway Inhibitors (e.g., MEK inhibitors) | K-Ras or B-Raf mutation status. |
| Immunotherapy in K-Ras Mutant Cancers | PD-L1 expression, Tumor Mutational Burden (TMB), K-Ras mutation status (can be associated with higher TMB and PD-L1 expression)[11], STK11/LKB1 co-mutation status (can indicate resistance)[9]. |
Visualizing Key Processes
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for biomarker assessment.
Caption: Logical relationship of biomarkers to response.
Experimental Protocols
K-Ras Mutation Analysis by PCR and Sanger Sequencing
This protocol describes the identification of mutations in the KRAS gene from genomic DNA isolated from tumor tissue. A variety of methods with different sensitivities exist, including allele-specific PCR, real-time PCR with melt-curve analysis, and next-generation sequencing.[13][14][15]
a. DNA Extraction:
-
Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor sections or fresh frozen tissue using a commercially available kit (e.g., QIAamp DNA FFPE Tissue Kit).
-
Assess DNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
b. PCR Amplification:
-
Amplify exon 2 and 3 of the KRAS gene, which harbor the majority of oncogenic mutations.
-
PCR Reaction Mixture (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
2 µL 10 µM Forward Primer
-
2 µL 10 µM Reverse Primer
-
0.5 µL Taq Polymerase (5 U/µL)
-
100-200 ng Genomic DNA
-
Nuclease-free water to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 min
-
35 Cycles:
-
95°C for 30 sec
-
58°C for 30 sec
-
72°C for 1 min
-
-
Final Extension: 72°C for 10 min
-
c. Gel Electrophoresis:
-
Run 10 µL of the PCR product on a 1.5% agarose gel to verify the amplification of the correct size fragment.
d. PCR Product Purification:
-
Purify the remaining PCR product using a PCR purification kit to remove primers and dNTPs.
e. Sanger Sequencing:
-
Send the purified PCR product for bidirectional Sanger sequencing using the same forward and reverse primers.
-
Analyze the sequencing chromatograms for mutations by comparing the patient sequence to the wild-type KRAS reference sequence.
Nedd4-1 Protein Expression by Immunohistochemistry (IHC)
This protocol outlines the detection of Nedd4-1 protein in FFPE tumor tissue sections.
a. Tissue Section Preparation:
-
Cut 4-5 µm sections from the FFPE tumor block and mount on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
b. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
c. Staining:
-
Wash slides in Tris-buffered saline (TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with TBS.
-
Block non-specific binding with a protein block (e.g., serum-free) for 20 minutes.
-
Incubate with a primary antibody against Nedd4-1 (diluted in antibody diluent) overnight at 4°C in a humidified chamber.
-
Wash with TBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBS.
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
d. Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and coverslip.
-
Image the slides using a bright-field microscope.
-
A pathologist should score the intensity and percentage of Nedd4-1 positive tumor cells.
In Vitro K-Ras Ubiquitination Assay
This protocol describes a method to assess the ability of this compound to induce the ubiquitination of K-Ras in cultured cells. This is a key step in determining the success of PROTAC-like molecules.[16]
a. Cell Culture and Treatment:
-
Culture cancer cells with a known K-Ras mutation (e.g., SW620) in appropriate media.
-
Treat cells with a range of concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 4-8 hours).
-
To prevent proteasomal degradation of ubiquitinated proteins, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound.
b. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Boil the lysates for 5-10 minutes to further denature proteins.
-
Centrifuge to pellet cell debris and collect the supernatant.
c. Immunoprecipitation of K-Ras:
-
Dilute the denatured lysates with a non-denaturing buffer to reduce the SDS concentration.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Add a primary antibody specific for K-Ras and incubate overnight at 4°C with rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Pellet the beads by centrifugation and wash several times with wash buffer.
d. Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A smear or ladder of high molecular weight bands in the this compound treated lanes, but not in the control lanes, indicates ubiquitination of K-Ras.
-
The membrane can be stripped and re-probed for total K-Ras as a loading control.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New biomarker may guide best use of KRAS inhibitors in lung cancer - ecancer [ecancer.org]
- 5. KRAS Biomarker | Colorectal Cancer Alliance [colorectalcancer.org]
- 6. Small molecular inhibitors for KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small molecular inhibitors for KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 11. mdpi.com [mdpi.com]
- 12. oncologynews.com.au [oncologynews.com.au]
- 13. researchgate.net [researchgate.net]
- 14. An Emerging Role of Pathologists… | College of American Pathologists [cap.org]
- 15. A comparison of four methods for detecting KRAS mutations in formalin-fixed specimens from metastatic colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
Unveiling the Molecular Glue Mechanism of XMU-MP-9: A Comparative Guide to In Vitro Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of XMU-MP-9's performance with alternative KRAS inhibitors, supported by experimental data. We delve into the in vitro experiments that validate its unique molecular glue mechanism, offering detailed protocols and quantitative data to inform your research.
This compound is an innovative bifunctional compound that operates as a molecular glue to induce the degradation of oncogenic K-Ras mutants.[1][2][3][4] Unlike traditional inhibitors, this compound enhances the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants, leading to their ubiquitination and subsequent degradation.[3][4] This novel mechanism presents a promising strategy for targeting K-Ras, a notoriously challenging drug target.
Performance Comparison: this compound vs. Alternative KRAS Inhibitors
To contextualize the efficacy of this compound, we compare it with two prominent KRAS G12C covalent inhibitors, Sotorasib and Adagrasib, as well as emerging pan-KRAS inhibitors.
| Compound | Mechanism of Action | Target Specificity | Potency (IC50/EC50) |
| This compound | Molecular Glue Degrader | Pan-K-Ras mutants (G12V, G12D, G12C, etc.) | EC50 = 1.9 to 3.6 µM for degradation of various K-Ras mutants in HEK293T cells.[3] |
| Sotorasib (AMG 510) | Covalent Inhibitor | KRAS G12C | IC50 ≈ 0.006 µM (NCI-H358), ≈ 0.009 µM (MIA PaCa-2) for cell viability.[5] |
| Adagrasib (MRTX849) | Covalent Inhibitor | KRAS G12C | IC50 ranging from 10 nM to 973 nM in various KRAS G12C-mutant cell lines (2D culture).[6][7][8][9][10] |
| BI-2865 | Pan-KRAS Inhibitor | Pan-KRAS mutants | Mean IC50 = 315 nM in cell lines with KRAS CN > 7.[11] |
| RMC-6236 | Pan-KRAS (ON) Inhibitor | Active (GTP-bound) KRAS mutants | Data from ongoing clinical trials. |
In Vitro Experimental Validation of this compound's Molecular Glue Mechanism
Several key in vitro experiments have been instrumental in validating the molecular glue mechanism of this compound. These assays demonstrate the compound's ability to enhance the Nedd4-1 and K-Ras interaction, leading to K-Ras ubiquitination and degradation.
In Vitro Pull-Down Assay: Demonstrating Enhanced Protein-Protein Interaction
This assay confirms that this compound directly promotes the binding of Nedd4-1 and K-Ras.
Experimental Workflow:
References
- 1. Tag-Based Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of XMU-MP-9
For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of XMU-MP-9, a bifunctional compound targeting the Nedd4-1/K-Ras complex, is a critical final step that ensures laboratory safety and environmental stewardship.[1][2][3] Adherence to established protocols for chemical waste management is not just a regulatory requirement but a cornerstone of responsible research.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consulting the manufacturer-provided Safety Data Sheet (SDS) for this compound is mandatory. While a specific, universally applicable disposal protocol is not available, the principles of handling potent, biologically active small molecules should be strictly followed.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields, and a fully buttoned lab coat.
-
Ventilation: All handling of this compound, including weighing and dissolution, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill Management: In the event of a spill, isolate the area. For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Carefully collect the absorbent material and contaminated surfaces into a sealed, labeled hazardous waste container.
Quantitative Data Summary for Disposal
The following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Parameter | Value | Source/Notes |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2251130-41-1 | MedChemExpress[3] |
| Molecular Formula | C₁₉H₁₃ClFN₃OS | MedChemExpress[3] |
| Molecular Weight | 385.84 | MedChemExpress[3] |
| Form | Solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress[2] |
| Storage | 4°C, sealed storage, away from moisture and light | MedChemExpress[3] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste receptacles.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed hazardous waste container. Any contaminated consumables, such as weigh boats, pipette tips, and gloves, should also be placed in a designated hazardous solid waste container.
-
Liquid Waste: Solutions of this compound, typically in solvents like DMSO, must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
For liquid waste, the solvent (e.g., "Dimethyl Sulfoxide") and an approximate concentration of this compound must be included.
-
Ensure all containers are kept securely closed except when actively adding waste.
-
-
Storage of Waste:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked with a "Hazardous Waste" sign.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Experimental Protocols Referenced
While no specific experimental protocols for the disposal of this compound are detailed in the provided search results, the procedures outlined above are based on standard best practices for the disposal of potent, non-volatile, solid research chemicals, drawing parallels from guides for other bioactive compounds.[4][5][6][7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
References
Essential Safety and Operational Guide for Handling XMU-MP-9
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of XMU-MP-9, a bifunctional compound that targets the C2 domain of Nedd4-1 and the allosteric site of K-Ras. Adherence to these procedural steps is critical for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE and safety measures.
| Category | Equipment/Measure | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator or work in a fume hood if generating dust or aerosols. |
| Hygiene | Hand Washing | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. |
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Condition | Specification |
| Storage Temperature (Powder) | -20°C |
| Storage Temperature (In solvent) | -80°C |
| Storage Conditions | Store in a tightly sealed container in a dry and well-ventilated place. Keep away from moisture and light.[1] |
| Handling | For research use only. Not for human or veterinary use. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package.
-
Verify that the container is properly labeled and sealed.
-
Log the compound into the laboratory's chemical inventory system.
Preparation of Stock Solutions
-
Handle the solid compound in a chemical fume hood to avoid inhalation of any dust particles.
-
Use a calibrated balance to weigh the required amount of this compound.
-
Slowly add the desired solvent (e.g., DMSO) to the solid to dissolve it.[1] Ultrasonic assistance may be necessary.
-
Once dissolved, cap the vial tightly and label it clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage of stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1]
Spill Management
-
Small Spills:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the contaminated material in a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent entry to the contaminated area.
-
Contact the institution's environmental health and safety (EHS) department for assistance.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of in a designated hazardous chemical waste container. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a separate, clearly labeled hazardous waste bag or container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
